Product packaging for Metabutoxycaine(Cat. No.:CAS No. 3624-87-1)

Metabutoxycaine

Cat. No.: B1203249
CAS No.: 3624-87-1
M. Wt: 308.4 g/mol
InChI Key: LJQWYEFHNLTPBZ-UHFFFAOYSA-N
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Description

Metabutoxycaine is a benzoate ester.
local anesthetic in operative dentistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N2O3 B1203249 Metabutoxycaine CAS No. 3624-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQWYEFHNLTPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189787
Record name Metabutoxycaine
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3624-87-1
Record name Metabutoxycaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3624-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metabutoxycaine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metabutoxycaine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METABUTOXYCAINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Metabutoxycaine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabutoxycaine, also known by the trade name Primacaine, is a local anesthetic agent utilized primarily in the field of dentistry.[1][2] As a member of the aminoester class of local anesthetics, it functions by reversibly blocking nerve signal transmission, leading to a temporary loss of sensation in the targeted area. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound, with a focus on its mechanism of action at the molecular level.

Chemical Structure and Identification

This compound is chemically designated as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate.[3] Its molecular structure consists of a substituted benzoic acid ester linked to a diethylaminoethyl group.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate[3]
CAS Number 3624-87-1[2]
Molecular Formula C₁₇H₂₈N₂O₃
Molecular Weight 308.42 g/mol
SMILES CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC
InChI InChI=1S/C17H28N2O3/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3/h8-10H,4-7,11-13,18H2,1-3H3

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueMethodReference
Melting Point (HCl salt) 117-119 °CNot Specified
pKa Data not availableExperimental determination would involve methods such as potentiometric titration or UV-Vis spectroscopy.
Aqueous Solubility Data not available for the free base. The hydrochloride salt is soluble in water.Standard methods include shake-flask or potentiometric techniques.
Octanol-Water Partition Coefficient (logP) Predicted XlogP: 3.1Computational Prediction

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a retrosynthetic analysis suggests a plausible synthetic route involving the esterification of 3-amino-2-butoxybenzoic acid with 2-(diethylamino)ethanol.

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the ester linkage, leading to two key precursors: 3-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. The former can be prepared from a suitably substituted nitrobenzoic acid derivative.

G This compound This compound (2-(diethylamino)ethyl 3-amino-2-butoxybenzoate) Ester Esterification This compound->Ester Acid 3-Amino-2-butoxybenzoic Acid Ester->Acid Alcohol 2-(Diethylamino)ethanol Ester->Alcohol NitroReduction Nitro Group Reduction Acid->NitroReduction Etherification Etherification Acid->Etherification Diethylamine Diethylamine Alcohol->Diethylamine EthyleneOxide Ethylene Oxide Alcohol->EthyleneOxide NitroAcid 3-Nitro-2-hydroxybenzoic Acid NitroReduction->NitroAcid Etherification->NitroAcid Butanol Butanol Etherification->Butanol

Caption: Retrosynthetic analysis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Amino-2-butoxybenzoic Acid

  • Etherification: 3-Nitro-2-hydroxybenzoic acid would be reacted with a butyl halide (e.g., 1-bromobutane) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) to yield 2-butoxy-3-nitrobenzoic acid. The reaction mixture would be heated to drive the reaction to completion.

  • Reduction: The nitro group of 2-butoxy-3-nitrobenzoic acid would then be reduced to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere or using a reducing agent like tin(II) chloride in an acidic medium.

Step 2: Synthesis of 2-(diethylamino)ethanol This precursor is commercially available but can be synthesized by the reaction of diethylamine with ethylene oxide.

Step 3: Esterification The final step involves the esterification of 3-amino-2-butoxybenzoic acid with 2-(diethylamino)ethanol. This can be achieved through several methods:

  • Fischer Esterification: Reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) with removal of water to drive the equilibrium.

  • Acid Chloride Method: Converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine).

  • Coupling Agent-Mediated Esterification: Using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to facilitate the reaction between the carboxylic acid and the alcohol.

Purification: The final product, this compound, would be purified using standard techniques such as extraction, column chromatography, and recrystallization to obtain a product of high purity.

Pharmacological Profile

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes. These channels are crucial for the initiation and propagation of action potentials. By binding to a specific receptor site within the pore of the sodium channel, local anesthetics physically obstruct the influx of sodium ions, thereby preventing depolarization of the nerve membrane and blocking the transmission of the nerve impulse.

The action of local anesthetics is state-dependent, meaning they have a higher affinity for sodium channels in the open and inactivated states compared to the resting state. This property contributes to their use-dependent blockade, where the degree of block increases with the frequency of nerve stimulation.

G cluster_membrane Neuronal Membrane NaChannel Voltage-Gated Sodium Channel NaInflux Na+ Influx NaChannel->NaInflux Blockade Blockade NaChannel->Blockade NerveImpulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization NerveImpulse->Depolarization Depolarization->NaChannel Opens Channel NaInflux->Depolarization Causes This compound This compound This compound->NaChannel Binds to Receptor Site This compound->Blockade Blockade->NaInflux Prevents NoImpulse No Nerve Impulse (Anesthesia) Blockade->NoImpulse

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Characterization of Metabutoxycaine

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound (trade name Primacaine), a local anesthetic used in dentistry.[1][2][3][4] This document details the chemical synthesis pathway, experimental protocols for characterization, and the underlying signaling pathway of its anesthetic activity. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Physicochemical Properties

This compound is a benzoate ester with local anesthetic properties.[5] Its key physicochemical characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate
CAS Number 3624-87-1
Molecular Formula C₁₇H₂₈N₂O₃
Molar Mass 308.42 g/mol
Canonical SMILES CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC
InChI Key LJQWYEFHNLTPBZ-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of a substituted aminobenzoic acid followed by esterification. A plausible synthetic route is outlined below, based on established organic chemistry principles for creating similar local anesthetics.

Synthesis Pathway

The synthesis begins with the nitration of a suitable precursor, followed by selective reduction and subsequent esterification to yield the final product.

G cluster_synthesis This compound Synthesis Pathway A m-Dinitrobenzene B 3-Butoxy-1-nitrobenzene A->B 1. NaOBu 2. Heat C 3-Butoxy-4-nitrobenzoic acid B->C 1. KMnO₄, NaOH 2. H₃O⁺ D 3-Amino-4-butoxybenzoic acid C->D Na₂S or (NH₄)₂Sₓ (Selective Reduction) E This compound D->E 2-(Diethylamino)ethanol, H⁺ (Esterification)

Caption: A potential synthetic route for this compound.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, derived from retrosynthetic analysis.

Step 1: Preparation of 3-Butoxy-1-nitrobenzene

  • In a round-bottom flask equipped with a reflux condenser, dissolve m-dinitrobenzene in an appropriate solvent like dimethylformamide (DMF).

  • Add sodium butoxide (NaOBu) portion-wise to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain 3-butoxy-1-nitrobenzene.

Step 2: Oxidation to 3-Butoxy-4-nitrobenzoic acid

  • Suspend 3-butoxy-1-nitrobenzene in an aqueous solution of sodium hydroxide.

  • Add potassium permanganate (KMnO₄) slowly to the mixture.

  • Heat the reaction mixture to reflux until the purple color of the permanganate disappears.

  • Cool the mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-butoxy-4-nitrobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Selective Reduction to 3-Amino-4-butoxybenzoic acid

  • Dissolve 3-butoxy-4-nitrobenzoic acid in an aqueous solution of ammonium hydroxide.

  • Saturate the solution with hydrogen sulfide gas or add a solution of sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ).

  • Gently warm the mixture to facilitate the selective reduction of one nitro group.

  • After the reaction is complete, acidify the solution to precipitate the 3-amino-4-butoxybenzoic acid.

  • Collect the product by filtration and recrystallize from a suitable solvent.

Step 4: Esterification to this compound

  • In a flask equipped with a Dean-Stark apparatus, combine 3-amino-4-butoxybenzoic acid and 2-(diethylamino)ethanol in a solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

  • Once the theoretical amount of water is collected, cool the reaction mixture.

  • Neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Separate the organic layer, wash it with water, dry it over a drying agent, and remove the solvent under vacuum.

  • Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.

Characterization of this compound

The synthesized compound must be characterized to confirm its identity, purity, and structure. The following are standard characterization techniques and the expected results for this compound.

Characterization Workflow

G cluster_characterization Characterization Workflow Start Synthesized Crude Product Purify Purification (Chromatography/Recrystallization) Start->Purify Pure Pure this compound Purify->Pure MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pure->MS IR Infrared (IR) Spectroscopy - Functional Groups Pure->IR NMR NMR Spectroscopy (¹H, ¹³C) - Molecular Structure Pure->NMR End Structure Confirmed MS->End IR->End NMR->End

Caption: General workflow for the characterization of synthesized compounds.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure.

TechniqueExpected Observations
¹H NMR - Signals in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the benzene ring. - Signals for the butoxy group (-OCH₂CH₂CH₂CH₃), including a triplet for the terminal methyl group. - Signals for the diethylaminoethyl group, including triplets and quartets for the ethyl groups and signals for the -OCH₂CH₂N- chain. - A broad singlet for the amine (-NH₂) protons.
¹³C NMR - Resonances in the aromatic region (δ 110-160 ppm) for the benzene ring carbons. - A signal for the ester carbonyl carbon (δ ~170 ppm). - Signals corresponding to the carbons of the butoxy and diethylaminoethyl groups.
IR Spectroscopy - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching vibrations for aromatic and aliphatic groups (around 2850-3100 cm⁻¹). - A strong C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹). - C-O and C-N stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak ([M]⁺) corresponding to the molar mass of this compound (308.42 g/mol ). - Characteristic fragmentation patterns, such as the loss of the diethylaminoethyl group or the butoxy group.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

  • Prepare the sample using an appropriate method (e.g., as a thin film on a salt plate, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory).

  • Place the sample in the IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or chemical ionization (CI) source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

  • If using tandem mass spectrometry (MS/MS), fragment the molecular ion and analyze the resulting fragmentation pattern to further confirm the structure.

Mechanism of Action: Signaling Pathway

This compound, like other local anesthetics, functions by blocking nerve impulses. Its primary target is the voltage-gated sodium channel in the neuronal cell membrane.

Signaling Pathway Diagram

The diagram below illustrates how local anesthetics inhibit nerve signal propagation.

G cluster_pathway Mechanism of Action of Local Anesthetics Stimulus Nerve Stimulus NaChannel_Rest Na⁺ Channel (Resting) Stimulus->NaChannel_Rest Triggers NaChannel_Open Na⁺ Channel (Open) NaChannel_Rest->NaChannel_Open Opens NaChannel_Inactivated Na⁺ Channel (Inactivated) NaChannel_Open->NaChannel_Inactivated Inactivates Depolarization Depolarization (Action Potential) NaChannel_Open->Depolarization Na⁺ Influx Block Blockage of Na⁺ Channel NaChannel_Inactivated->NaChannel_Rest Resets Signal Signal Propagation Depolarization->Signal Leads to Anesthetic This compound Anesthetic->NaChannel_Open Binds to open/inactivated channel Anesthetic->Block Causes NoSignal No Signal Propagation (Anesthesia) Block->NoSignal Results in

Caption: Inhibition of nerve action potentials by local anesthetics.

Detailed Mechanism
  • Nerve Impulse: In a normal nerve cell, a stimulus leads to the opening of voltage-gated sodium channels.

  • Depolarization: The influx of sodium ions (Na⁺) through these open channels causes rapid depolarization of the nerve membrane, generating an action potential.

  • Signal Propagation: This action potential propagates along the nerve fiber, transmitting the sensation signal (e.g., pain).

  • Anesthetic Action: this compound, being lipid-soluble, diffuses across the nerve membrane. In the cell's cytoplasm, it exists in both neutral and protonated (cationic) forms.

  • Channel Blockade: The cationic form of the anesthetic binds to a specific receptor site within the open or inactivated state of the sodium channel. This binding blocks the channel, preventing further sodium influx.

  • Inhibition of Action Potential: By blocking the sodium channels, this compound raises the threshold for nerve excitation and slows the propagation of nerve impulses. At sufficient concentrations, it completely prevents the generation of action potentials, resulting in a loss of sensation in the area supplied by the nerve.

References

An In-Depth Technical Guide to Metabutoxycaine: Synthesis, Mechanism of Action, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabutoxycaine, a local anesthetic primarily utilized in dental procedures, belongs to the ester class of anesthetic compounds. This technical guide provides a comprehensive overview of its chemical synthesis, mechanism of action, and available pharmacological data. While specific quantitative data for this compound is limited in publicly accessible literature, this document consolidates the known information and draws comparisons with other local anesthetics to provide a thorough understanding of its properties. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Identity and Properties

This compound is chemically known as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate .[1] It is marketed under the trade name Primacaine and is noted for its application in dentistry.[1]

PropertyValueSource
IUPAC Name 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate[1]
Molecular Formula C₁₇H₂₈N₂O₃
Molar Mass 308.42 g/mol
CAS Number 3624-87-1
Class Ester local anesthetic

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined in U.S. Patent 2,882,296. The synthesis is a multi-step process starting from salicylic acid.

Experimental Protocol: Synthesis of 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate

Step 1: Preparation of 2-Butoxybenzoic Acid A solution of salicylic acid in ethanol is treated with sodium ethoxide, followed by the addition of n-butyl bromide. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is treated with water and acidified to precipitate 2-butoxybenzoic acid, which is then collected by filtration.

Step 2: Nitration of 2-Butoxybenzoic Acid 2-Butoxybenzoic acid is dissolved in concentrated sulfuric acid at a low temperature. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction mixture is then poured onto ice, and the resulting 3-nitro-2-butoxybenzoic acid is filtered, washed, and dried.

Step 3: Reduction of 3-Nitro-2-butoxybenzoic Acid The 3-nitro-2-butoxybenzoic acid is catalytically hydrogenated using a palladium-on-charcoal catalyst in an ethanol solvent under hydrogen pressure. After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off, and the solvent is evaporated to yield 3-amino-2-butoxybenzoic acid.

Step 4: Esterification to form 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate 3-amino-2-butoxybenzoic acid is refluxed with 2-diethylaminoethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with continuous removal of water. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for example, by vacuum distillation or crystallization, to yield the final product, this compound.

Synthesis Workflow

G Salicylic_Acid Salicylic Acid Butoxybenzoic_Acid 2-Butoxybenzoic Acid Salicylic_Acid->Butoxybenzoic_Acid  n-Butyl Bromide, NaOEt Nitro_Butoxybenzoic_Acid 3-Nitro-2-butoxybenzoic Acid Butoxybenzoic_Acid->Nitro_Butoxybenzoic_Acid  HNO₃, H₂SO₄ Amino_Butoxybenzoic_Acid 3-Amino-2-butoxybenzoic Acid Nitro_Butoxybenzoic_Acid->Amino_Butoxybenzoic_Acid  H₂, Pd/C This compound This compound Amino_Butoxybenzoic_Acid->this compound  2-Diethylaminoethanol, Acid Catalyst

Synthesis of this compound.

Mechanism of Action

Like other local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

The mechanism can be summarized as follows:

  • Diffusion: The uncharged, lipophilic form of this compound diffuses across the nerve sheath and the neuronal membrane.

  • Equilibrium: Once inside the neuron (in the axoplasm), an equilibrium is established between the uncharged and the protonated (cationic) form of the molecule.

  • Channel Blockade: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is more effective when the channel is in the open or inactivated state, a phenomenon known as state-dependent or use-dependent block.

  • Inhibition of Action Potential: The binding of the anesthetic molecule stabilizes the sodium channel in its inactivated state, preventing its return to the resting state and subsequent opening. This leads to a decrease in the rate and degree of depolarization, ultimately blocking nerve conduction and the sensation of pain.

Signaling Pathway: Local Anesthetic Action

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Influx Na_Channel->Na_Influx Pain_Blocked Pain Sensation Blocked Na_Channel->Pain_Blocked Inhibition of Conduction Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel Opens Metabutoxycaine_Ext This compound (Extracellular) Metabutoxycaine_Int This compound (Intracellular, Cationic) Metabutoxycaine_Ext->Metabutoxycaine_Int Diffusion Metabutoxycaine_Int->Na_Channel Blocks Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential

Mechanism of sodium channel blockade by this compound.

Pharmacological Data

ParameterObservation/DataSource
Clinical Use Local anesthetic in dentistry[1]
Duration of Action Reported to last for at least 12 hours after injection.[1]

Due to the lack of specific data for this compound, the following table presents typical IC50 values for sodium channel blockade by other common local anesthetics to provide a comparative context.

Local AnestheticIC50 for Tonic Block of Na+ Channels (µM)
Tetracaine0.7
Bupivacaine27
Lidocaine204
Procaine60

Experimental Protocols for Pharmacological Evaluation

While specific experimental protocols for this compound are not published, the following are standard methodologies used to evaluate the efficacy and potency of local anesthetics.

In Vitro Evaluation: Patch-Clamp Electrophysiology

This technique is used to measure the blocking effect of a compound on voltage-gated sodium channels in isolated neurons or cultured cells expressing these channels.

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated and cultured, or a cell line (e.g., HEK293) stably expressing a specific sodium channel subtype is used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents. A series of voltage steps are applied to elicit channel opening and inactivation.

  • Drug Application: this compound at various concentrations is applied to the cells via a perfusion system.

  • Data Analysis: The reduction in the peak sodium current at each drug concentration is measured. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). State-dependent block can be assessed by applying repetitive stimuli (use-dependent block) or by holding the membrane potential at different levels to favor resting or inactivated states.

In Vivo Evaluation: Sciatic Nerve Block Model in Rodents

This model assesses the duration and intensity of the anesthetic effect in a living organism.

  • Animal Preparation: A rat or mouse is anesthetized, and the sciatic nerve is surgically exposed or located via anatomical landmarks.

  • Drug Administration: A specific volume and concentration of this compound solution are injected around the sciatic nerve.

  • Assessment of Anesthesia: The degree of motor and sensory block is assessed at regular intervals. Motor block can be evaluated by observing limb function and reflexes. Sensory block is often measured by the response to a thermal or mechanical stimulus (e.g., hot plate test or von Frey filaments).

  • Data Analysis: The onset time, peak effect, and duration of the anesthetic block are recorded. Different doses are tested to establish a dose-response relationship.

Experimental Workflow: In Vivo Efficacy Testing

G Animal_Prep Animal Preparation (e.g., Rat) Drug_Admin This compound Administration (Sciatic Nerve Injection) Animal_Prep->Drug_Admin Behavioral_Testing Behavioral Assessment (Motor and Sensory Block) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Onset, Duration, Intensity) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis (Dose-Response Curve) Data_Collection->Data_Analysis Efficacy_Determination Determination of Anesthetic Efficacy Data_Analysis->Efficacy_Determination

Workflow for in vivo evaluation of local anesthetic efficacy.

Conclusion

This compound is an ester-type local anesthetic with a well-defined chemical structure and synthesis pathway. Its mechanism of action aligns with that of other local anesthetics, involving the blockade of voltage-gated sodium channels. While it has a history of use in dentistry, there is a notable lack of publicly available, specific quantitative pharmacological data. The information and protocols provided in this guide offer a comprehensive overview based on the available patent literature and established methodologies for the evaluation of local anesthetics. Further research is warranted to fully characterize the quantitative pharmacology and clinical profile of this compound.

References

The Mechanism of Action of Metabutoxycaine on Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Local anesthetics (LAs) are essential for pain management, achieving their effect by blocking nerve impulse propagation. The primary molecular target for these agents is the voltage-gated sodium channel (VGSC), which is critical for the generation and conduction of action potentials in excitable cells like neurons.[1][2][3] Metabutoxycaine, as a classic local anesthetic, is understood to function by reversibly binding to VGSCs and inhibiting the sodium ion influx that underlies nerve depolarization.[4] The action of these drugs is highly dependent on the conformational state of the channel, a principle encapsulated by the Modulated Receptor Hypothesis. This guide details this state-dependent mechanism, the location of the binding site, and the experimental methodologies used to characterize these interactions.

Core Mechanism: State-Dependent Blockade of Sodium Channels

The efficacy and clinical profile of local anesthetics are explained by their differential affinity for the various conformational states of the VGSC: resting (closed), open, and inactivated.[5] This concept, known as the Modulated Receptor Hypothesis, posits that LAs bind with much higher affinity to the open and inactivated states of the channel than to the resting state.

  • Resting State: In resting nerve fibers, the channels are predominantly in the closed (resting) state and have a low affinity for LA molecules. Blockade of resting channels, known as tonic block, requires higher concentrations of the drug.

  • Open and Inactivated States: During high-frequency nerve firing, such as that which occurs during a pain signal, channels rapidly cycle from the resting to the open and then to the inactivated state. These states expose a high-affinity binding site within the channel's pore. The binding of an LA molecule to these states "locks" the channel in a non-conducting conformation, preventing it from returning to the resting state and participating in subsequent action potentials. This phenomenon, where the block increases with nerve activity, is termed "use-dependent" or "phasic" block.

This state-dependent binding effectively stabilizes the inactivated state of the sodium channel, which is a key reason why these drugs are more effective on rapidly firing neurons (e.g., those transmitting pain signals) than on neurons at their resting potential.

The Local Anesthetic Binding Site

Extensive research involving mutagenesis and electrophysiology has identified the binding site for local anesthetics within the inner pore of the sodium channel. The receptor is formed by amino acid residues located on the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel's α-subunit. A highly conserved phenylalanine residue in domain IV (F1764 in the rat brain NaV1.2a isoform) is a particularly critical determinant of LA binding and state-dependent block. Mutation of this residue can dramatically decrease the channel's affinity for LAs, especially for the open and inactivated states.

Pathways for Channel Access

Local anesthetics can access their binding site within the channel pore through two primary routes:

  • Hydrophilic Pathway: Most LAs are weak bases that exist in both a charged (protonated) and uncharged (neutral) form. The charged form is believed to access the binding site from the intracellular side of the membrane by traversing the open activation gate of the channel.

  • Hydrophobic Pathway: The uncharged, lipid-soluble form of the LA can partition into the cell membrane, diffusing laterally to reach the binding site directly without having to pass through the open channel gate. This pathway is particularly important for neutral LAs like benzocaine.

G cluster_membrane Cell Membrane cluster_channel Sodium Channel Pore Extracellular Extracellular Space LA_hydrophobic LA (Neutral) Extracellular->LA_hydrophobic Partition Intracellular Intracellular Space LA_hydrophilic LA+ (Charged) Intracellular->LA_hydrophilic Protonation Resting Resting (Closed) Low Affinity Open Open High Affinity Resting->Open Depolarization Inactivated Inactivated High Affinity Open->Inactivated Inactivation Blocked Drug-Bound (Inactivated) Open->Blocked Binding Inactivated->Resting Repolarization Inactivated->Blocked Binding Blocked->Resting Slow Unbinding LA_hydrophilic->Open Hydrophilic Pathway LA_hydrophobic->Intracellular Diffusion LA_hydrophobic->Blocked Hydrophobic Pathway G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis A Culture Cells Expressing Target NaV Channel B Prepare External and Internal Solutions C Pull Glass Micropipette D Approach Cell and Form Giga-Seal C->D E Rupture Membrane (Whole-Cell Mode) D->E F Apply Voltage Protocol (e.g., Tonic, Phasic) E->F G Record Na+ Currents F->G H Apply Test Compound (e.g., this compound) G->H I Measure Peak Current Inhibition H->I J Construct Dose-Response Curve I->J K Calculate IC50 via Hill Equation J->K L Determine State- Dependent Affinity

References

Core Principles of Ester-Type Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacology of ester-type local anesthetics, designed for researchers, scientists, and drug development professionals. This document details their mechanism of action, structure-activity relationships, metabolism, and clinical implications, supported by quantitative data, experimental methodologies, and detailed diagrams.

Ester-type local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain, without loss of consciousness.[1] They are structurally characterized by an ester linkage connecting a lipophilic aromatic ring to a hydrophilic amine group.[2][3] This chemical feature distinguishes them from amide-type local anesthetics and is a primary determinant of their metabolic pathway and allergic potential.[4][5]

Mechanism of Action: Sodium Channel Blockade

The principal mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and conduction of action potentials.

The process involves several key steps:

  • Membrane Permeation : Local anesthetics are weak bases and are typically formulated in an acidic, water-soluble salt form. Upon injection into tissues with a physiological pH of approximately 7.4, a portion of the anesthetic molecules becomes unionized and lipid-soluble. This uncharged form readily diffuses across the nerve cell's lipid membrane into the axoplasm.

  • Re-ionization and Ion Trapping : Once inside the slightly more acidic axoplasm (pH ~6.9), an equilibrium shift causes the anesthetic molecules to regain a proton, reverting to their ionized, cationic form. This charged form is less able to diffuse back out of the cell, a phenomenon known as "ion-trapping".

  • Channel Binding and Blockade : The positively charged, ionized form of the local anesthetic binds to a specific receptor site located on the inner, cytoplasmic portion of the voltage-gated sodium channel. This binding action stabilizes the channel in its inactivated state, preventing the conformational change required for sodium ion influx and subsequent nerve depolarization.

This mechanism is "state-dependent," meaning the local anesthetic binds with higher affinity to sodium channels that are in the open or inactivated state, which occur more frequently in rapidly firing neurons. This is why the anesthetic effect is more pronounced in nerves that are actively transmitting signals, such as those conveying pain.

G Mechanism of Action for Ester Local Anesthetics cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Neuronal Membrane cluster_intracellular Axoplasm (pH ~6.9) LA_BH Injected Anesthetic (Ionized, BH+) LA_B Unionized Base (B) (Lipid Soluble) LA_BH->LA_B Equilibration LA_B_in Unionized Base (B) LA_B->LA_B_in Diffusion membrane_label Lipid Bilayer LA_BH_in Re-ionized Form (BH+) (Active Blocker) LA_B_in->LA_BH_in Ion Trapping NaChannel Voltage-Gated Na+ Channel LA_BH_in->NaChannel Binds to Inner Pore Block Channel Blockade NaChannel->Block AP Action Potential Propagation Block->AP Prevents

General signaling pathway for local anesthetics.

Structure-Activity Relationships (SAR)

The chemical structure of an ester local anesthetic dictates its physicochemical properties and, consequently, its clinical performance. The molecule consists of three parts:

  • Lipophilic Aromatic Ring : Typically a benzene ring, this portion is crucial for the molecule's ability to penetrate the lipid-rich nerve membrane. Increasing the size of alkyl group substitutions on this ring enhances lipid solubility. Potency is directly correlated with lipid solubility; a more lipid-soluble drug can more effectively cross the membrane to reach its target, requiring a lower concentration for effect.

  • Intermediate Ester Linkage : This chain connects the lipophilic and hydrophilic ends. Its nature as an ester (-COO-) is the defining feature of this class and is the site of metabolism by plasma esterases. The length of this chain is also important for anesthetic activity.

  • Hydrophilic Amine Group : Usually a tertiary amine, this group acts as the "proton acceptor." At physiological pH, it exists in an equilibrium between its ionized (cationic) and unionized (base) forms. The pKa of the anesthetic—the pH at which 50% of the molecules are ionized—determines the proportion of the unionized base available to cross the nerve membrane. A pKa closer to the tissue pH results in a higher concentration of the unionized form and thus a faster onset of action .

The duration of action is primarily influenced by the drug's protein binding capacity. Local anesthetics that are highly protein-bound remain at the sodium channel receptor site for a longer period, prolonging the nerve block.

Pharmacokinetics of Ester Anesthetics

A. Absorption

The systemic absorption of local anesthetics depends on the vascularity of the injection site, the dose administered, and the drug's intrinsic vasoactive properties. Cocaine is unique among local anesthetics as it causes intense vasoconstriction, which limits its own systemic absorption and prolongs its local effect. Other esters are typically vasodilators.

B. Distribution

Once in the systemic circulation, ester local anesthetics are distributed throughout the body. Their degree of plasma protein binding influences their availability for metabolism and potential for systemic toxicity.

C. Metabolism

A defining characteristic of ester-type local anesthetics is their rapid metabolism via hydrolysis by pseudocholinesterase enzymes in the plasma. This rapid breakdown results in very short plasma half-lives (e.g., less than one minute for chloroprocaine) and generally lower systemic toxicity compared to amides.

A primary metabolite of this hydrolysis is para-aminobenzoic acid (PABA) . PABA is responsible for the higher incidence of allergic reactions associated with ester anesthetics, as some individuals may be sensitized to it.

  • Exception : Cocaine is primarily metabolized in the liver, similar to amide anesthetics.

Patients with a genetic deficiency in pseudocholinesterase may be unable to metabolize ester anesthetics efficiently, leading to prolonged drug effects and an increased risk of toxicity.

D. Elimination

The water-soluble metabolites, including PABA, are excreted by the kidneys.

Quantitative Data Summary

The physicochemical properties of common ester-type local anesthetics determine their clinical profiles.

Anesthetic pKa Lipid Solubility (Partition Coefficient) Protein Binding (%) Onset of Action Duration of Action
Cocaine 8.62990%MediumMedium
Procaine 9.10.66%SlowShort (15-30 min)
Chloroprocaine 9.00.14LowFastShort (15-30 min)
Tetracaine 8.58094%SlowLong (2-3 hours)
Benzocaine 3.513LowFastShort (Topical Use)

(Note: Values are approximate and can vary slightly between sources. Procaine data from, other values synthesized from)

Clinical Applications and Toxicities

  • Procaine : Has low potency and a short duration. It was historically used for infiltration and nerve blocks but is less common now.

  • Chloroprocaine : Characterized by its rapid onset and extremely low toxicity due to rapid hydrolysis, making it suitable for procedures requiring a short duration of action.

  • Tetracaine : A potent, long-acting agent used primarily for spinal and topical anesthesia.

  • Cocaine : Used almost exclusively for topical anesthesia of the upper respiratory tract, where its vasoconstrictive properties are beneficial for reducing bleeding.

  • Benzocaine : Used only for topical application on mucous membranes or skin due to its low water solubility. Excessive use can lead to methemoglobinemia , a rare but serious condition where hemoglobin is oxidized, reducing its oxygen-carrying capacity.

Systemic toxicity can occur from accidental intravascular injection or absorption of excessive doses. It typically manifests first with central nervous system (CNS) symptoms like lightheadedness, tinnitus, and confusion, which can progress to seizures and respiratory arrest. Cardiotoxicity is less common but more severe, presenting as arrhythmias, hypotension, and potential cardiac arrest. Allergic reactions, while rare for local anesthetics in general, are more common with the ester class due to the PABA metabolite.

Experimental Protocols: Evaluating Anesthetic Efficacy

The patch-clamp technique is a gold-standard electrophysiological method used to investigate the interaction of local anesthetics with ion channels. It allows for precise measurement of the ion currents flowing through a single channel, providing detailed insights into the drug's blocking mechanism.

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
  • Cell Preparation : A suitable cell line expressing a high density of the target voltage-gated sodium channels (e.g., HEK293 cells stably transfected with a specific channel subtype) is cultured and prepared for recording.

  • Pipette Fabrication and Filling : A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's interior.

  • Giga-seal Formation : The micropipette is carefully maneuvered to touch the surface of a target cell. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.

  • Whole-Cell Configuration : A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.

  • Voltage Clamp and Data Acquisition : The membrane potential is clamped at a holding potential where the sodium channels are closed (e.g., -100 mV). A series of depolarizing voltage steps are applied to activate the channels, and the resulting sodium currents are recorded.

  • Drug Application : The local anesthetic is applied to the cell's exterior via a perfusion system. The same voltage-step protocol is repeated in the presence of the drug.

  • Data Analysis : The peak sodium current before and after drug application is measured. The percentage of current reduction is calculated to determine the extent of the block. By testing a range of drug concentrations, a dose-response curve can be generated to calculate the IC₅₀ (half-maximal inhibitory concentration), a measure of the drug's potency.

G Workflow for Whole-Cell Patch-Clamp Experiment cluster_prep Preparation cluster_record Recording cluster_analysis Analysis A 1. Cell Culture (e.g., HEK293 with NaV channels) B 2. Prepare Micropipette (Fill with intracellular solution) A->B C 3. Approach Cell & Form Giga-seal B->C D 4. Rupture Membrane (Establish Whole-Cell Mode) C->D E 5. Apply Voltage Protocol (Record Baseline Na+ Current) D->E F 6. Perfuse with Local Anesthetic E->F G 7. Re-apply Voltage Protocol (Record Blocked Na+ Current) F->G H 8. Measure Peak Currents (Baseline vs. Drug) G->H I 9. Calculate % Block & Generate Dose-Response Curve H->I J 10. Determine IC50 Value (Potency) I->J

Experimental workflow for patch-clamp analysis.

References

The Rise and Relative Obscurity of Metabutoxycaine: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, development, and pharmacology of the local anesthetic, Metabutoxycaine, also known under the trade name Primacaine. This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its historical context, synthesis, and mechanism of action.

This compound, a local anesthetic primarily used in dentistry, emerged from the mid-20th century pursuit of safer and more effective alternatives to cocaine and early synthetic local anesthetics. While it did not achieve the widespread and lasting use of contemporaries like lidocaine, its development offers valuable insights into the structure-activity relationships of local anesthetic agents.

Discovery and Historical Development

The discovery of this compound can be traced to the Sterling-Winthrop Research Institute, a significant contributor to pharmaceutical innovation in the 20th century. The invention is formally documented in U.S. Patent 2,882,296, filed on October 2, 1956, and granted on April 14, 1959. The inventors listed are Raymond O. Clinton and Stanley C. Laskowski, and the patent was assigned to Sterling Drug Inc.[1] This places the development of this compound in a fervent era of local anesthetic research, following the groundbreaking introduction of the amide-type anesthetic lidocaine in the 1940s.

Marketed under the name Primacaine, it found a niche in dental procedures.[1][2] Clinical studies, primarily conducted in the decades following its introduction, validated its efficacy as a dental anesthetic. For instance, research highlighted its successful application in operative dentistry and in achieving local anesthesia for conditions like pulpitis.[3][4] One study noted its long duration of action, lasting for at least 12 hours after injection.

However, despite these positive clinical findings, this compound has been largely superseded by other local anesthetics and is not as commonly used in contemporary dental practice.

Physicochemical and Pharmacological Properties

This compound is chemically known as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate. It is an ester-type local anesthetic, which has implications for its metabolism and potential for allergic reactions, as ester anesthetics are metabolized to para-aminobenzoic acid (PABA), a known allergen for some individuals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate
Chemical Formula C₁₇H₂₈N₂O₃
Molar Mass 308.422 g·mol⁻¹
CAS Number 3624-87-1

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for this compound's potency (EC₅₀), toxicity (LD₅₀), or a detailed comparative analysis of its onset and duration of action against other common local anesthetics in a standardized tabular format. Such data was likely generated during its preclinical development but does not appear to be widely published.

Synthesis of this compound

The process would likely involve the synthesis of 3-amino-2-butoxybenzoic acid and its subsequent esterification with 2-diethylaminoethanol. The following diagram illustrates a logical workflow for this synthesis.

G cluster_synthesis Plausible Synthesis Workflow for this compound Start Starting Materials: - 2-hydroxy-3-nitrobenzoic acid - Butyl bromide - 2-diethylaminoethanol Step1 Butoxy Ether Formation: Alkylation of the hydroxyl group of 2-hydroxy-3-nitrobenzoic acid with butyl bromide. Start->Step1 Step2 Nitro Group Reduction: Reduction of the nitro group to an amino group to form 3-amino-2-butoxybenzoic acid. Step1->Step2 Step3 Esterification: Reaction of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol. Step2->Step3 End This compound (2-(diethylamino)ethyl 3-amino-2-butoxybenzoate) Step3->End

A logical workflow for the synthesis of this compound.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Like all local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in nerve cell membranes. This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation.

The process begins with the diffusion of the uncharged, lipid-soluble form of the this compound molecule across the nerve cell membrane into the axoplasm. Inside the neuron, an equilibrium is established where a portion of the molecules become protonated (charged). It is this charged form that binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.

The following diagram illustrates this signaling pathway.

G cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Space Intracellular Intracellular Space (Axoplasm) Channel_Closed Resting State Channel_Open Activated State (Na+ influx) Channel_Closed->Channel_Open Depolarization Channel_Inactive Inactivated State Channel_Open->Channel_Inactive Inactivation Channel_Inactive->Channel_Closed Repolarization Channel_Blocked Blocked State (this compound bound) Metabutoxycaine_Uncharged This compound (Uncharged Base) Metabutoxycaine_Charged This compound (Charged Cation) Metabutoxycaine_Uncharged->Metabutoxycaine_Charged Protonation in Axoplasm Metabutoxycaine_Charged->Channel_Blocked Binds to receptor site

Mechanism of this compound action on voltage-gated sodium channels.

Conclusion

This compound represents a chapter in the ongoing story of local anesthetic development. While it has been largely overshadowed by more widely used agents, its history underscores the principles of rational drug design and the continuous search for improved therapeutic agents. The lack of extensive, publicly available quantitative data on its specific pharmacological properties in comparison to other anesthetics highlights a potential gap in the historical scientific record, likely residing in proprietary industry archives. For researchers in drug development, the story of this compound serves as a reminder of the many compounds that have contributed to our understanding of pharmacology, even if they have not all become household names.

References

In Vitro Studies of Metabutoxycaine on Nerve Fibers: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the effects of Metabutoxycaine on nerve fibers could be located. This includes a lack of quantitative data on its impact on nerve conduction parameters and detailed experimental protocols necessary for a complete technical guide.

This compound, also known under the trade name Primacaine and chemically identified as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate, is a local anesthetic historically used in dentistry. While its clinical application implies a mechanism of action involving the blockade of nerve impulse transmission, the foundational in vitro research that typically elucidates the specific electrophysiological and pharmacological properties on isolated nerve fibers is not present in the accessible scientific domain.

Local anesthetics, as a class of drugs, function by reversibly blocking the voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting the propagation of the nerve impulse. In vitro studies on other local anesthetics typically involve a range of experimental techniques to quantify their effects.

General Principles of In Vitro Nerve Fiber Studies

Standard experimental protocols for evaluating local anesthetics on nerve fibers often include:

  • Compound Action Potential (CAP) Recording: This technique is used on isolated nerve preparations, such as the frog sciatic nerve. It measures the summed electrical activity of a population of nerve fibers. The application of a local anesthetic is expected to cause a dose-dependent decrease in the amplitude of the CAP, indicating a block of nerve conduction.

  • Patch-Clamp Electrophysiology: This method allows for the study of individual ion channels in the nerve membrane. It is the gold standard for determining the specific effects of a drug on sodium channel kinetics, including the affinity for the channel in its resting, open, and inactivated states.

  • Voltage-Clamp Studies: These experiments are conducted on single axons to measure the ionic currents across the nerve membrane while controlling the membrane potential. This allows for a detailed characterization of the drug's effect on sodium and potassium currents.

Expected Signaling Pathway and Experimental Workflow

The anticipated mechanism of action for this compound, based on the known function of other local anesthetics, would involve its interaction with voltage-gated sodium channels. A diagrammatic representation of this general pathway and a typical experimental workflow for its investigation are provided below.

G General Signaling Pathway of Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivation Block Conduction Block Na_Channel_Open->Block Na_Channel_Inactive->Na_Channel_Resting Repolarization Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Resting This compound This compound (Unionized Form) Metabutoxycaine_Cation This compound (Cationic Form) This compound->Metabutoxycaine_Cation Intracellular Protonation Metabutoxycaine_Cation->Na_Channel_Open Binds to Receptor Site

Caption: General signaling pathway of local anesthetics.

G Typical Experimental Workflow for In Vitro Nerve Fiber Studies Nerve_Isolation Isolated Nerve Fiber Preparation Electrophysiology_Setup Electrophysiological Recording Setup Nerve_Isolation->Electrophysiology_Setup Baseline_Recording Baseline Nerve Activity Recording Electrophysiology_Setup->Baseline_Recording Drug_Application Application of this compound (Varying Concentrations) Baseline_Recording->Drug_Application Post_Drug_Recording Recording of Nerve Activity in Presence of Drug Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (e.g., CAP Amplitude, IC50) Post_Drug_Recording->Data_Analysis

Caption: Typical experimental workflow for in vitro nerve fiber studies.

Conclusion

The absence of specific in vitro data for this compound on nerve fibers prevents the creation of a detailed technical guide as requested. While the general principles of local anesthetic action are well-established, the unique quantitative aspects of this compound's interaction with nerve fibers, such as its potency (IC50), onset and duration of action at a cellular level, and its effects on different nerve fiber types, remain undocumented in the available scientific literature. Further research would be required to elucidate these specific properties.

An In-depth Technical Guide to the Solubility and Stability Profile of Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability profile of Metabutoxycaine. Due to the limited availability of specific experimental data in public literature, this document focuses on the foundational principles and detailed experimental protocols necessary for determining these critical physicochemical properties. It outlines standard methodologies for solubility and stability testing in accordance with established scientific and regulatory guidelines. This guide is intended to serve as a practical resource for researchers and drug development professionals in designing and executing studies to characterize this compound or similar molecules.

Introduction

This compound, also known as Primacaine, is a local anesthetic agent.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability. Solubility influences the formulation strategies and bioavailability, while the stability profile dictates the shelf-life, storage conditions, and potential degradation pathways of the drug substance and its formulated products. This guide provides a framework for the systematic evaluation of these parameters.

Solubility Profile of this compound

The following table summarizes the typical solvents and conditions that would be assessed in a comprehensive solubility study for this compound.

Solvent/MediumTemperature (°C)pH (for aqueous media)Solubility (mg/mL)Method of Analysis
Purified Water25 ± 2NeutralData not availableHPLC, UV-Vis
0.1 N HCl25 ± 2~1.2Data not availableHPLC, UV-Vis
Phosphate Buffer25 ± 26.8Data not availableHPLC, UV-Vis
Ethanol25 ± 2N/AData not availableHPLC, UV-Vis
Propylene Glycol25 ± 2N/AData not availableHPLC, UV-Vis
Polyethylene Glycol 40025 ± 2N/AData not availableHPLC, UV-Vis
Methanol25 ± 2N/AData not availableHPLC, UV-Vis
Acetonitrile25 ± 2N/AData not availableHPLC, UV-Vis
Dimethyl Sulfoxide (DMSO)25 ± 2N/AData not availableHPLC, UV-Vis

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound drug substance

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Glass vials or flasks with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

  • Equilibration: Place the containers in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to sediment the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (if applicable).

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature for 24-72 hours B->C D Centrifuge the sample C->D E Filter the supernatant D->E F Dilute the filtrate E->F G Quantify using HPLC or UV-Vis F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile of this compound

Stability testing is essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. These studies involve subjecting the drug to various environmental conditions to assess its degradation profile.

The following table outlines the typical conditions and parameters evaluated in a comprehensive stability study for this compound, as guided by the International Council for Harmonisation (ICH) guidelines.

ConditionTemperature (°C)Relative Humidity (%)DurationObservationsDegradation Products
Long-Term 25 ± 260 ± 512 months+Data not availableData not available
Intermediate 30 ± 265 ± 56 monthsData not availableData not available
Accelerated 40 ± 275 ± 56 monthsData not availableData not available
Forced Degradation
Acid Hydrolysis (0.1 N HCl)60N/A24-72 hoursData not availableData not available
Base Hydrolysis (0.1 N NaOH)60N/A24-72 hoursData not availableData not available
Oxidation (3% H₂O₂)25N/A24-72 hoursData not availableData not available
Thermal Degradation80N/A24-72 hoursData not availableData not available
Photostability (ICH Q1B)25N/AAs per guidelineData not availableData not available

Stability studies are conducted according to ICH guidelines, which include long-term, intermediate, accelerated, and forced degradation studies.

Objective: To evaluate the stability of this compound under various environmental conditions and to identify potential degradation products and pathways.

Materials:

  • This compound drug substance and/or drug product

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Forced Degradation (Stress Testing):

    • Hydrolysis: Dissolve this compound in acidic, basic, and neutral solutions. Heat the solutions and take samples at various time points. Neutralize the samples before analysis.

    • Oxidation: Treat a solution of this compound with an oxidizing agent like hydrogen peroxide.

    • Thermal Degradation: Expose the solid drug substance to high temperatures.

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Long-Term, Intermediate, and Accelerated Stability Studies:

    • Store samples of the drug substance or product in controlled environmental chambers at the conditions specified in the table above.

    • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

    • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

G Logical Flow of a Typical Stability Study cluster_initial Initial Characterization cluster_forced Forced Degradation cluster_formal Formal Stability Studies (ICH) cluster_analysis Analysis and Evaluation A Characterize Drug Substance (t=0) F Long-Term (e.g., 25°C/60% RH) A->F Store Samples G Accelerated (e.g., 40°C/75% RH) A->G Store Samples H Develop & Validate Stability-Indicating Method A->H B Hydrolysis (Acid, Base, Neutral) J Identify & Quantify Degradants B->J C Oxidation C->J D Thermal D->J E Photostability E->J I Analyze Samples at Time Points F->I G->I H->B Stress Samples H->C Stress Samples H->D Stress Samples H->E Stress Samples I->J K Establish Shelf-Life & Storage Conditions J->K

Caption: Logical relationship of a typical stability study according to ICH guidelines.

Conclusion

This technical guide provides a framework for characterizing the solubility and stability of this compound. While specific data for this molecule is sparse in the public literature, the detailed experimental protocols and methodologies outlined herein offer a clear path for researchers and drug development professionals to generate the necessary data. A thorough understanding of these properties is paramount for the successful formulation, development, and registration of any pharmaceutical product containing this compound.

References

An In-Depth Technical Guide to Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabutoxycaine, commercially known as Primacaine, is a local anesthetic agent utilized primarily in the field of dentistry. This technical guide synthesizes the available primary research and clinical information on this compound, providing a comprehensive overview for researchers, scientists, and professionals involved in drug development. While in-depth primary research articles with detailed quantitative data on its pharmacokinetics and pharmacodynamics are limited in the public domain, this guide consolidates existing knowledge on its clinical application, general mechanism of action as a local anesthetic, and its chemical properties. This document aims to serve as a foundational resource for understanding this compound and to highlight areas where further research is needed.

Introduction

This compound is a local anesthetic of the ester type, structurally related to procaine. It is employed in dental procedures to induce temporary numbness and prevent pain by blocking nerve signals in the treated area. Marketed under the trade name Primacaine, its clinical use has been documented in Chinese dental literature, particularly for procedures involving pulpitis. Understanding its pharmacological profile is crucial for its safe and effective application, as well as for the development of new local anesthetic agents.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate
Chemical Formula C₁₇H₂₈N₂O₃
Molar Mass 308.42 g/mol
CAS Number 4439-25-2
Type Ester local anesthetic

Mechanism of Action

As with other local anesthetics, the primary mechanism of action of this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes. By reversibly binding to these channels, it inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action effectively prevents the transmission of pain signals from the periphery to the central nervous system.

cluster_Neuron Neuron cluster_DrugAction This compound Action Nerve_Impulse Nerve Impulse (Pain Signal) Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Activates Depolarization Depolarization Na_Channel->Depolarization Na+ Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Perception (Brain) Action_Potential->Pain_Perception This compound This compound Block Channel Blockade This compound->Block Block->Na_Channel Binds to

Figure 1. General mechanism of action of this compound.

Clinical Studies and Efficacy

Clinical research on this compound appears to be concentrated in Chinese dental literature. The available abstracts from these studies provide some insights into its clinical efficacy.

Treatment of Pulpitis

A study involving 162 teeth with pulpitis investigated the anesthetic effect of Primacaine (this compound). The key findings from the abstract are summarized below.

ParameterResultCitation
Total Teeth Studied 162[1]
Conditions 94 acute pulpitis, 68 chronic pulpitis[1]
Anesthesia Method Submucous infiltration (single side)[1]
Overall Effective Rate (Single Side Anesthesia) 72.8%[1]
Comparison of Anesthesia for Mandibular Molars Double-sided anesthesia was significantly more effective than single-sided (P<0.05)[1]

Experimental Protocol (Based on Abstract): Patients with acute or chronic pulpitis received submucous infiltration anesthesia with Primacaine. For a subset of mandibular molars, the efficacy of single-sided (buccal) versus double-sided (buccal and lingual) infiltration was compared. The primary outcome was the "anesthesia effect," which was not defined in the abstract but was sufficient to proceed with pulpectomy. Statistical analysis was performed using a Chi-squared test.

Application in Operative Dentistry

Another clinical study analyzed the application of Primacaine in operative dentistry, though the abstract does not provide specific quantitative data.

ParameterInformationCitation
Patient Population Adolescent, Adult, Aged
Indication Operative Dentistry
Conclusion The abstract suggests a positive clinical outcome, but no data is available.

Experimental Protocol: The abstract for this study lacks a detailed description of the methodology. It indicates a clinical analysis of Primacaine's use in operative dentistry across a wide age range of patients.

Patient_Recruitment Patient Recruitment (e.g., Pulpitis Diagnosis) Randomization Randomization (if applicable) Patient_Recruitment->Randomization Anesthesia_Admin Anesthesia Administration (e.g., Primacaine infiltration) Randomization->Anesthesia_Admin Dental_Procedure Dental Procedure (e.g., Pulpectomy) Anesthesia_Admin->Dental_Procedure Data_Collection Data Collection (e.g., Anesthetic Efficacy, Pain Score) Dental_Procedure->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Chi-squared test) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Figure 2. Generalized workflow of a clinical study on dental anesthesia.

Pharmacokinetics and Pharmacodynamics

Synthesis

The synthesis of this compound can be approached through standard organic chemistry reactions. A plausible retrosynthetic analysis involves the disconnection of the ester linkage to yield 3-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. The benzoic acid precursor can be synthesized from simpler aromatic compounds through a series of reactions including nitration, etherification, and reduction.

Conclusion and Future Directions

This compound is a clinically utilized local anesthetic in dentistry, particularly in China. The limited available clinical data suggests it is effective for procedures such as pulpectomy. However, there is a significant lack of publicly accessible, in-depth primary research on its fundamental pharmacological properties. To fully understand its clinical profile and potential for broader applications, further research is warranted in the following areas:

  • Quantitative Pharmacodynamics: In vitro studies to determine the binding affinity and potency (e.g., IC50) of this compound on various subtypes of voltage-gated sodium channels.

  • Comprehensive Pharmacokinetics: In vivo studies in animal models and humans to delineate its absorption, distribution, metabolism, and excretion profile, including half-life and clearance rates.

  • Detailed Clinical Trials: Well-controlled, randomized clinical trials with detailed methodologies and clearly defined endpoints to establish its efficacy and safety profile in comparison to other commonly used local anesthetics.

  • Toxicology Studies: Comprehensive preclinical toxicology studies to fully characterize its safety profile.

The generation of such data would be invaluable for the scientific and medical communities, providing a more complete understanding of this compound and informing future drug development efforts in the field of local anesthesia.

References

Methodological & Application

Application Note: HPLC-UV Analysis of Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of analytical methodologies for local anesthetics provides the foundation for a robust HPLC-UV protocol for the quantitative analysis of Metabutoxycaine. While a specific, validated method for this compound was not found in the literature, the following application note is a comprehensive guide based on established methods for structurally similar compounds such as procaine, tetracaine, and benzocaine. This protocol is intended for researchers, scientists, and drug development professionals and provides a strong basis for method development and validation.

Introduction

This compound is a local anesthetic of the ester type, chemically identified as 2-diethylaminoethyl 3-amino-2-butoxybenzoate. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The method is designed to be simple, reproducible, and suitable for routine analysis.

Principle

The method utilizes reversed-phase chromatography to separate this compound from potential impurities and excipients. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte. Detection and quantification are achieved by monitoring the UV absorbance of this compound at a wavelength where it exhibits significant absorption.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in the table below.

ParameterProposed Value
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.5, adjusted with phosphoric acid) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 290 nm (A UV scan from 200-400 nm is recommended to determine the optimal wavelength)
Run Time Approximately 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 4.5 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (for a hypothetical formulation)

  • For a Cream/Ointment Formulation: Accurately weigh an amount of the formulation equivalent to 1 mg of this compound into a suitable container. Add 10 mL of a suitable solvent (e.g., methanol) and sonicate for 15 minutes to extract the drug. Centrifuge the mixture at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

  • For a Liquid Formulation: Dilute an accurate volume of the liquid formulation with the mobile phase to a final concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method based on typical values for similar local anesthetic assays.[1] These parameters must be experimentally verified during method validation.

Validation ParameterExpected Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2.0%, Interday: ≤ 3.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Specificity No interference from excipients or degradation products at the retention time of this compound

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC-UV analysis protocol for this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing node_mobile_phase Mobile Phase (Acetonitrile:Phosphate Buffer) node_hplc HPLC System (C18 Column, 30°C) node_mobile_phase->node_hplc Pump at 1.0 mL/min node_standards Standard Solutions (1-100 µg/mL) node_injection Inject 20 µL node_standards->node_injection node_sample Sample Preparation (Extraction & Dilution) node_sample->node_injection node_detection UV Detection (290 nm) node_hplc->node_detection node_injection->node_hplc node_chromatogram Obtain Chromatogram node_detection->node_chromatogram node_calibration Generate Calibration Curve node_chromatogram->node_calibration node_quantification Quantify this compound node_chromatogram->node_quantification node_calibration->node_quantification

Caption: A flowchart of the HPLC-UV analysis workflow for this compound.

Disclaimer: This is a proposed method based on the analysis of structurally related compounds. It is essential to perform a full method development and validation study to ensure its suitability for a specific application.

References

Application Notes and Protocols for the Quantification of Metabutoxycaine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific analytical data for Metabutoxycaine is publicly available. The following application notes and protocols are based on established methods for the quantification of other ester-type local anesthetics and general principles of bioanalytical method development. These protocols should be considered as a starting point and will require optimization and validation for the specific application.

Introduction

This compound is an ester-type local anesthetic used in dentistry. Accurate quantification of this compound and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides a comprehensive overview of the methodologies for the quantification of this compound in biological samples, including sample preparation, chromatographic separation, and detection techniques.

Hypothetical Metabolic Pathway of this compound

Ester-type local anesthetics are primarily metabolized by plasma pseudocholinesterases through hydrolysis of the ester linkage.[1][2] This rapid metabolism results in the formation of a PABA (para-aminobenzoic acid) derivative and an amino alcohol.[3] Based on this common pathway, a hypothetical metabolic pathway for this compound is proposed below.

Metabutoxycaine_Metabolism This compound This compound Hydrolysis Plasma Pseudocholinesterases This compound->Hydrolysis Metabolite1 3-amino-2-butoxybenzoic acid Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethanol Hydrolysis->Metabolite2

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

The quantification of this compound in biological samples typically involves sample preparation to isolate the analyte from the complex matrix, followed by analysis using a suitable analytical technique.

The choice of sample preparation technique depends on the biological matrix, the analyte concentration, and the analytical method used.[4][5]

3.1.1. Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma/serum sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard (IS).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or HPLC analysis.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE is a more selective method that provides a cleaner extract compared to PPT.

  • Protocol:

    • To 500 µL of plasma/urine sample, add the internal standard.

    • Add 50 µL of 1 M NaOH to basify the sample.

    • Add 3 mL of an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5 minutes, followed by centrifugation at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

3.1.3. Solid-Phase Extraction (SPE)

SPE offers high selectivity and concentration factors, resulting in a very clean extract.

  • Protocol:

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analyte and IS with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity and selectivity.

  • Protocol:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions for this compound would need to be determined by direct infusion of a standard solution.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique suitable for the analysis of volatile and thermally stable compounds.

  • Protocol:

    • GC System: A gas chromatograph.

    • Column: A capillary column such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of the analyte from matrix components.

    • MS System: A mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM).

3.2.3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique, though generally less sensitive than mass spectrometry-based methods.

  • Protocol:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of a phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound.

    • Injection Volume: 20 µL.

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of a bioanalytical method for a local anesthetic, in accordance with FDA guidelines.

Table 1: Method Validation Parameters (Hypothetical for this compound)

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%1 ng/mL
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)± 8%
Recovery (%) Consistent, precise, and reproducible85 - 95%
Matrix Effect IS-normalized factor within acceptable limitsWithin ± 15%
Stability Within ± 15% of nominal concentrationStable

Table 2: Precision and Accuracy Data (Hypothetical for this compound in Plasma)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (%Bias)Inter-day Precision (RSD%)Inter-day Accuracy (%Bias)
LLOQ 18.5-3.211.2-1.5
Low QC 36.21.87.52.3
Mid QC 504.5-0.55.10.8
High QC 8003.82.14.21.7

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Reporting SampleCollection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spike with Internal Standard (IS) SampleCollection->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into Analytical Instrument (LC-MS/MS, GC-MS, or HPLC) Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection & Data Acquisition Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation Assessment Quantification->Validation Reporting Final Report Generation Validation->Reporting

Caption: General experimental workflow for drug quantification.

References

Application Notes & Protocols: Metabutoxycaine Formulation for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of formulation strategies, analytical methods, and experimental protocols for the development of topical drug delivery systems for the local anesthetic, metabutoxycaine.

Introduction

This compound, a local anesthetic of the ester type, is primarily recognized for its application in dental procedures.[1] The development of topical formulations of this compound presents a promising avenue for localized pain management in dermatology and other clinical applications. Topical delivery offers several advantages, including targeted drug action, avoidance of first-pass metabolism, and reduced systemic side effects.[2][3] This document outlines potential formulation approaches, detailed experimental protocols for characterization, and the underlying mechanism of action of this compound.

Due to the limited availability of specific research on this compound in topical formulations, the following protocols and data are based on established methodologies for other local anesthetics such as lidocaine, tetracaine, and benzocaine. These serve as a foundational guide for the development and evaluation of novel this compound delivery systems.

Mechanism of Action

Local anesthetics like this compound exert their effect by blocking nerve impulses.[4] The primary mechanism involves the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[5] By inhibiting sodium influx, local anesthetics prevent the depolarization of the nerve fiber, thereby blocking the propagation of action potentials and resulting in a loss of sensation.

Metabutoxycaine_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) No_Nerve_Impulse Blockade of Nerve Impulse Na_Channel_Blocked->No_Nerve_Impulse Prevents Depolarization Metabutoxycaine_Ionized This compound (Cationic Form) Metabutoxycaine_Ionized->Na_Channel_Blocked Binds to intracellular side Metabutoxycaine_Unionized This compound (Unionized Form) [Extracellular] Metabutoxycaine_Unionized->Metabutoxycaine_Ionized Crosses Membrane Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Open Opens

Figure 1: Signaling pathway of this compound's anesthetic action.

Formulation Strategies

The choice of formulation is critical for the effective topical delivery of this compound. Various systems can be employed to enhance skin penetration, control drug release, and improve patient compliance.

Conventional Formulations
  • Creams and Ointments: These semi-solid emulsions are common vehicles for topical drugs. Oil-in-water (O/W) creams are generally less greasy and more easily washed off than water-in-oil (W/O) ointments.

  • Gels: Gels are semi-solid systems consisting of a polymer matrix that provides a cooling sensation and is cosmetically elegant. Carboxyvinyl polymers can be used as gelling agents to achieve the desired viscosity.

Advanced Formulations: Nanoformulations

Nanoformulations can significantly improve the topical delivery of drugs by enhancing their solubility, stability, and skin permeation.

  • Nanoemulsions: These are colloidal dispersions of oil and water with droplet sizes in the nanometer range, which can increase the bioavailability of hydrophobic drugs.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, facilitating their transport across the stratum corneum.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to fabricate nanoparticles that provide controlled and sustained drug release.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of a hypothetical this compound topical formulation.

Protocol 1: Preparation of a this compound Nanoemulsion Gel

This protocol describes the preparation of a nanoemulsion containing this compound, which is then incorporated into a hydrogel base.

Materials:

  • This compound hydrochloride

  • Oil phase (e.g., oleic acid, isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • Purified water

  • Gelling agent (e.g., Carbopol® 940)

  • Neutralizing agent (e.g., triethanolamine)

Procedure:

  • Preparation of the Nanoemulsion:

    • Dissolve this compound in the aqueous phase (purified water).

    • Separately, mix the oil phase, surfactant, and co-surfactant.

    • Slowly add the aqueous phase to the oil phase under constant high-speed homogenization until a clear and transparent nanoemulsion is formed.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.

  • Preparation of the Nanoemulsion Gel:

    • Disperse the gelling agent (e.g., 1% w/w Carbopol® 940) in purified water and allow it to swell.

    • Slowly add the prepared this compound nanoemulsion to the gel base with continuous stirring.

    • Neutralize the gel to a skin-friendly pH (around 5.5-6.5) by adding the neutralizing agent dropwise.

    • Visually inspect the final formulation for homogeneity, clarity, and consistency.

Nanoemulsion_Gel_Preparation_Workflow Start Start Prep_Aqueous Prepare Aqueous Phase: This compound in Water Start->Prep_Aqueous Prep_Oil Prepare Oil Phase: Oil + Surfactant + Co-surfactant Start->Prep_Oil Homogenize High-Speed Homogenization Prep_Aqueous->Homogenize Prep_Oil->Homogenize Nanoemulsion This compound Nanoemulsion Homogenize->Nanoemulsion Incorporate Incorporate Nanoemulsion into Gel Base Nanoemulsion->Incorporate Prep_Gel Prepare Gel Base: Disperse Gelling Agent in Water Prep_Gel->Incorporate Neutralize Neutralize to Skin pH Incorporate->Neutralize Final_Product Final Nanoemulsion Gel Neutralize->Final_Product End End Final_Product->End

Figure 2: Workflow for preparing a this compound nanoemulsion gel.
Protocol 2: In Vitro Drug Release Study

This study evaluates the release of this compound from the formulation.

Apparatus:

  • Franz diffusion cell apparatus.

  • Synthetic membrane (e.g., cellulose acetate).

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4).

  • Magnetic stirrer.

  • Water bath maintained at 32 ± 0.5 °C.

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Place a known quantity of the this compound formulation on the membrane in the donor compartment.

  • Maintain the temperature at 32 ± 0.5 °C to mimic skin surface temperature.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium.

  • Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug released per unit area over time.

Protocol 3: Ex Vivo Skin Permeation Study

This study assesses the permeation of this compound through the skin.

Materials:

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or rodent skin).

  • Franz diffusion cell apparatus.

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Follow steps 2-7 as described in the In Vitro Drug Release Study protocol.

  • At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and process it to determine the amount of drug retained in the skin.

Skin_Permeation_Study_Workflow Start Start Prep_Skin Prepare Excised Skin Start->Prep_Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prep_Skin->Mount_Skin Fill_Receptor Fill Receptor Compartment with Medium Mount_Skin->Fill_Receptor Apply_Formulation Apply Formulation to Donor Compartment Fill_Receptor->Apply_Formulation Incubate Incubate at 32°C Apply_Formulation->Incubate Sample Withdraw Samples from Receptor at Time Intervals Incubate->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate Calculate Cumulative Permeation Analyze->Calculate End End Calculate->End

Figure 3: Workflow for an ex vivo skin permeation study.
Protocol 4: HPLC-UV Method for Quantification of this compound

This protocol provides a hypothetical HPLC-UV method for the determination of this compound in samples from release and permeation studies. This method is adapted from established procedures for other local anesthetics.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Proposed):

Parameter Condition
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan (likely around 290-310 nm)

| Internal Standard | A structurally similar compound (e.g., procaine) |

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From this, prepare a series of working standard solutions of known concentrations.

  • Sample Preparation: Dilute the samples from the release and permeation studies with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis: Inject the standard solutions and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the unknown samples from this curve.

Data Presentation

The following tables present hypothetical data for the characterization of different this compound formulations. These values are based on typical results for topical nanoformulations of other local anesthetics.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationDrug Content (%)pHViscosity (cP)Droplet Size (nm)PDIZeta Potential (mV)
Cream 1.02 ± 0.056.2 ± 0.24500 ± 250N/AN/AN/A
Gel 0.99 ± 0.036.4 ± 0.18200 ± 300N/AN/AN/A
Nanoemulsion 1.01 ± 0.046.1 ± 0.2N/A150 ± 100.18 ± 0.02-25.3 ± 1.5
Nanoemulsion Gel 0.98 ± 0.056.3 ± 0.19500 ± 400155 ± 120.21 ± 0.03-23.8 ± 1.8

Table 2: In Vitro Release and Ex Vivo Permeation Parameters

FormulationCumulative Release at 24h (µg/cm²)Permeation Flux (Jss) (µg/cm²/h)Lag Time (h)Skin Retention (µg/cm²)
Cream 450.6 ± 25.118.2 ± 1.52.5 ± 0.355.3 ± 4.8
Gel 510.2 ± 30.521.5 ± 2.12.1 ± 0.262.1 ± 5.5
Nanoemulsion Gel 825.4 ± 45.835.8 ± 3.21.5 ± 0.198.7 ± 8.9

Conclusion

The development of topical formulations for this compound holds significant potential for localized anesthetic applications. While specific data for this compound is scarce, established formulation strategies and analytical techniques for other local anesthetics provide a robust framework for research and development. Nanoformulations, in particular, offer a promising approach to enhance the dermal delivery of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers to formulate, characterize, and evaluate novel topical delivery systems for this anesthetic agent. Further studies are warranted to optimize formulations and validate these proposed methods specifically for this compound.

References

Application Notes and Protocols for Metabutoxycaine Nerve Block Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting preclinical evaluations of Metabutoxycaine, a local anesthetic agent. The protocols outlined below are based on established methodologies for assessing the efficacy and safety of nerve-blocking agents.

Mechanism of Action

This compound, like other local anesthetics, primarily functions by blocking nerve impulses. This is achieved through the reversible inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2] By binding to these channels, this compound prevents the influx of sodium ions that is essential for the depolarization of the nerve fiber and the subsequent propagation of an action potential.[3] The uncharged form of the anesthetic agent diffuses across the nerve sheath and membrane. Once inside the neuron, the ionized form binds to the inner portion of the sodium channel, effectively blocking it.[4][5] This blockade is state-dependent, with a higher affinity for open and inactivated channels compared to resting channels.

Signaling Pathway of Local Anesthetic Action

The following diagram illustrates the molecular mechanism of a local anesthetic like this compound in blocking nerve signal propagation.

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel_closed Voltage-gated Na+ Channel (Resting) Na_channel_open Voltage-gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Opens Na_channel_inactivated Voltage-gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivates Na_int Na+ Blocked_impulse Blocked Nerve Impulse Na_channel_open->Blocked_impulse Prevents Na+ influx Na_channel_inactivated->Na_channel_closed Returns to resting state Na_ext Na+ Na_ext->Na_channel_open Influx Metabutoxycaine_ext This compound (Uncharged) Metabutoxycaine_int This compound (Charged) Metabutoxycaine_ext->Metabutoxycaine_int Diffuses across membrane Metabutoxycaine_int->Na_channel_open Binds to open channel Metabutoxycaine_int->Na_channel_inactivated Binds to inactivated channel Nerve_impulse Nerve Impulse (Depolarization) Nerve_impulse->Na_channel_closed Stimulates

Caption: Mechanism of this compound nerve block.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in preclinical models. These can be adapted based on the specific research questions and available resources.

In Vitro Electrophysiology Study: Patch Clamp Technique

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of this compound on voltage-gated sodium channels in isolated neurons.

Methodology:

  • Cell Culture: Culture dorsal root ganglion (DRG) neurons from neonatal rats or a suitable neuronal cell line.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.

    • Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • The external solution should mimic physiological conditions.

  • Experimental Procedure:

    • Establish a stable whole-cell recording.

    • Apply a series of voltage steps to elicit sodium currents.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 1 µM to 1000 µM).

    • Record sodium currents at each concentration after a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Normalize the current to the control (pre-drug) amplitude.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

In Vivo Nerve Block Study: Rat Sciatic Nerve Block Model

This protocol evaluates the onset, duration, and dose-dependency of the sensory and motor nerve block produced by this compound.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Induce and maintain light general anesthesia with isoflurane to allow for the assessment of reflexes.

  • Sciatic Nerve Block Procedure:

    • Place the rat in a lateral position.

    • Identify the sciatic nerve between the greater trochanter and the ischial tuberosity.

    • Inject a standardized volume (e.g., 0.2 mL) of this compound solution at varying concentrations (e.g., 0.25%, 0.5%, 1.0%) perineurally. A control group should receive a saline injection.

  • Assessment of Nerve Block:

    • Sensory Block: Assess the nociceptive withdrawal reflex by applying a noxious stimulus (e.g., tail-flick test, hot plate test) to the plantar surface of the hind paw at regular intervals. The absence of a withdrawal reflex indicates a successful sensory block.

    • Motor Block: Evaluate motor function using a standardized scoring system (e.g., 0 = normal function, 3 = complete paralysis) at regular intervals.

  • Data Collection:

    • Onset of Block: Time from injection to the absence of the withdrawal reflex or maximal motor block score.

    • Duration of Block: Time from onset until the return of the withdrawal reflex or normal motor function.

    • Record data at baseline and at predetermined time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes, and then hourly).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Potency of Local Anesthetics on Sodium Channels

Local AnestheticIC50 for Na+ Channel Block (µM)
This compound Experimental Data
Lidocaine204
Bupivacaine27
Tetracaine0.7
Procaine60

Table 2: Efficacy of this compound in Rat Sciatic Nerve Block Model

ConcentrationOnset of Sensory Block (min)Duration of Sensory Block (min)Onset of Motor Block (min)Duration of Motor Block (min)
This compound 0.25% Experimental DataExperimental DataExperimental DataExperimental Data
This compound 0.5% Experimental DataExperimental DataExperimental DataExperimental Data
This compound 1.0% Experimental DataExperimental DataExperimental DataExperimental Data
Saline Control N/AN/AN/AN/A

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vivo nerve block study.

start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep group_allocation Group Allocation (this compound vs. Control) animal_prep->group_allocation nerve_block Sciatic Nerve Block Injection group_allocation->nerve_block assessment Sensory and Motor Block Assessment nerve_block->assessment data_collection Data Collection (Onset and Duration) assessment->data_collection data_analysis Data Analysis and Comparison data_collection->data_analysis end End data_analysis->end

Caption: Workflow for in vivo nerve block evaluation.

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabutoxycaine is a local anesthetic agent. Evaluating the potential neurotoxicity of any compound intended for clinical use is a critical aspect of drug development. All local anesthetics have the potential to be neurotoxic in a concentration and time-dependent manner.[1][2] This document provides a comprehensive overview of cell culture models and detailed protocols for assessing the neurotoxicity of this compound. The methodologies described herein are based on established in vitro assays used to evaluate the neurotoxic potential of other local anesthetics.

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels.[1] However, their neurotoxic effects are often attributed to off-target effects that can trigger various cellular stress responses, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways.[3][4] Understanding these mechanisms is crucial for a thorough risk assessment.

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized and validated in vitro model for neuronal cytotoxicity studies. This cell line provides a consistent and reproducible system for screening and comparing the neurotoxic profiles of different compounds.

Data Presentation

Table 1: Comparative Cytotoxicity of Local Anesthetics on SH-SY5Y Human Neuroblastoma Cells

This table summarizes the 50% Lethal Dose (LD50) values for several common local anesthetics after a 20-minute exposure period, providing a benchmark for assessing the potential toxicity of new compounds like this compound. A lower LD50 value indicates higher cytotoxicity.

Local AnestheticLD50 (mM) on SH-SY5Y Cells (20-minute exposure)
Compound M (this compound) Data to be determined
Bupivacaine0.95 ± 0.08
Lidocaine3.35 ± 0.33
Prilocaine4.32 ± 0.39
Mepivacaine4.84 ± 1.28
Articaine8.98 ± 2.07
Ropivacaine13.43 ± 0.61

Key Experimental Protocols

Cell Viability Assessment: WST-1 Assay

This colorimetric assay is used to measure the metabolic activity of viable cells, which serves as an indicator of cell viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.

Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Exposure: Prepare a series of concentrations of this compound in cell culture medium. Remove the existing medium from the cells and treat them with the various concentrations of the test compound for the desired exposure time (e.g., 20 minutes, 1 hour, 24 hours). Include untreated cells as a negative control.

  • WST-1 Reagent Addition: Following the exposure period, add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended for background correction.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate. This reaction reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of lysed cells.

Protocol:

  • Cell Culture and Treatment: Seed and treat SH-SY5Y cells with various concentrations of this compound in a 96-well plate as described for the WST-1 assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the assay kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate that is cleaved by active caspases-3 and -7, releasing a luminescent or fluorescent signal. The signal intensity is proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Plate and treat SH-SY5Y cells with this compound as described in the previous protocols.

  • Reagent Addition: After the desired treatment duration, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for a specified period (typically 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the number of cells (which can be determined in a parallel plate) and express the results as a fold change relative to the untreated control.

Visualizations

G This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria PI3K_Akt PI3K/Akt Pathway (Survival) This compound->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Modulation ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Bax Bax Activation Mitochondria->Bax ROS->Mitochondria CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis PI3K_Akt->Apoptosis Inhibits

Caption: Proposed signaling pathway of local anesthetic-induced neurotoxicity.

G start Start: Neuronal Cell Culture (e.g., SH-SY5Y) seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound (Concentration Gradient) seeding->treatment incubation Incubation (Defined Exposure Time) treatment->incubation assay_choice Select Neurotoxicity Assay incubation->assay_choice viability Cell Viability Assay (e.g., WST-1) assay_choice->viability Metabolic Activity cytotoxicity Cytotoxicity Assay (e.g., LDH) assay_choice->cytotoxicity Membrane Integrity apoptosis Apoptosis Assay (e.g., Caspase-3/7) assay_choice->apoptosis Apoptotic Pathway measurement Measure Signal (Absorbance/Fluorescence) viability->measurement cytotoxicity->measurement apoptosis->measurement analysis Data Analysis & LD50 Calculation measurement->analysis end End: Neurotoxicity Profile analysis->end

Caption: Experimental workflow for in vitro neurotoxicity testing.

References

Application Notes and Protocols: Metabutoxycaine for In Vivo Pain Models in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabutoxycaine, a local anesthetic of the ester type, has been primarily utilized in dental procedures for its nerve-blocking properties. Its mechanism of action, like other local anesthetics, involves the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. This document provides detailed application notes and standardized protocols for the evaluation of this compound's analgesic efficacy in common in vivo pain models in rodents. These models are essential for preclinical assessment of potential analgesic compounds.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics such as this compound exert their effects by blocking the transmission of nerve impulses. They achieve this by physically obstructing the voltage-gated sodium channels within the nerve cell membrane. This blockade prevents the influx of sodium ions that is necessary for membrane depolarization and the subsequent propagation of an action potential. The pain signal, therefore, does not reach the central nervous system.

G cluster_membrane Neuronal Membrane cluster_action Na_channel_closed Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactive Sodium Channel (Inactive State) Na_channel_open->Na_channel_inactive Inactivation Na_ion_in Na+ Na_channel_inactive->Na_channel_closed Repolarization This compound This compound This compound->Na_channel_open Blocks This compound->Na_channel_inactive Blocks Na_ion_out Na+ Na_ion_out->Na_channel_open Influx

Caption: this compound blocks open and inactive voltage-gated sodium channels.

Experimental Workflow for Efficacy Testing

The preclinical evaluation of this compound's analgesic properties in rodents typically follows a structured workflow. This involves selecting appropriate pain models, determining the route of administration and dosage, and measuring specific behavioral endpoints.

G start Start: Hypothesis This compound has analgesic effects animal_model Select Rodent Model (e.g., Mouse, Rat) start->animal_model drug_prep Prepare this compound Formulation (Vehicle Control) animal_model->drug_prep pain_model Select In Vivo Pain Model drug_prep->pain_model thermal_pain Thermal Pain (Hot Plate Test) pain_model->thermal_pain mechanical_pain Mechanical Pain (von Frey Test) pain_model->mechanical_pain inflammatory_pain Inflammatory Pain (Formalin Test) pain_model->inflammatory_pain administration Drug Administration (e.g., Subcutaneous, Intrathecal) thermal_pain->administration mechanical_pain->administration inflammatory_pain->administration behavioral_assessment Behavioral Assessment administration->behavioral_assessment data_analysis Data Analysis (e.g., Latency, Threshold, Licking Time) behavioral_assessment->data_analysis conclusion Conclusion on Analgesic Efficacy data_analysis->conclusion

Application Notes and Protocols for the Analysis of Metabutoxycaine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for identifying and quantifying degradation products of Metabutoxycaine. The protocols are designed to be readily implemented in a laboratory setting for stability testing and quality control of this compound drug substances and products.

Introduction

This compound is a local anesthetic belonging to the ester class of compounds. Like other ester-type local anesthetics, it is susceptible to degradation, primarily through hydrolysis of its ester linkage. This degradation can be accelerated by exposure to non-optimal pH, temperature, and light. Therefore, robust analytical methods are crucial to ensure the safety and efficacy of pharmaceutical formulations containing this compound by monitoring its stability and characterizing any potential degradation products.

Forced degradation studies are an integral part of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[1]

Predicted Degradation Pathway

The primary degradation pathway anticipated for this compound is the hydrolysis of the ester bond. This reaction is catalyzed by both acidic and basic conditions, yielding 3-amino-2-butoxybenzoic acid and 2-diethylaminoethanol.

This compound This compound (2-diethylaminoethyl 3-amino-2-butoxybenzoate) This compound->Degradation_Products Product_A 3-amino-2-butoxybenzoic acid Degradation_Products->Product_A Hydrolysis (Acid/Base) Product_B 2-diethylaminoethanol Degradation_Products->Product_B

Caption: Predicted hydrolytic degradation pathway of this compound.

Analytical Methodologies

A stability-indicating analytical method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are powerful techniques for this purpose.

Stability-Indicating UPLC-UV Method

This method is suitable for the routine quantification of this compound and its primary degradation product, 3-amino-2-butoxybenzoic acid.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
UV Detection 290 nm
Injection Volume 5 µL

Hypothetical Retention Times:

CompoundRetention Time (min)
3-amino-2-butoxybenzoic acid3.5
This compound6.8
UPLC-QToF-MS for Identification and Characterization

For the definitive identification and structural elucidation of unknown degradation products, a high-resolution mass spectrometry method such as UPLC-Quadrupole Time-of-Flight (QToF) MS is recommended.

UPLC Conditions: (Same as UPLC-UV method)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Sampling Cone 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Acquisition Range m/z 50 - 1000

Expected Mass-to-Charge Ratios (m/z):

Compound[M+H]⁺ (m/z)
This compound309.2173
3-amino-2-butoxybenzoic acid196.0968
2-diethylaminoethanol118.1226

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study on a this compound drug substance.

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis UPLC-UV & UPLC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidative Oxidative Degradation (3% H2O2, RT) Oxidative->Analysis Thermal Thermal Stress (80°C, solid state) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis Start This compound Solution/Solid Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Conclusion Identify Degradation Products & Establish Degradation Pathway Analysis->Conclusion

Caption: Workflow for a forced degradation study of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using the UPLC-UV and UPLC-QToF-MS methods described above.

Protocol 2: Sample Preparation from a Pharmaceutical Formulation (e.g., Cream)

1. Extraction:

  • Accurately weigh an amount of the cream equivalent to 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable extraction solvent (e.g., methanol).

  • Vortex for 5 minutes to disperse the cream.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Dilution and Filtration:

  • Transfer the supernatant to a 100 mL volumetric flask.

  • Repeat the extraction process on the residue and combine the supernatants.

  • Dilute to volume with the extraction solvent.

  • Filter an aliquot of the solution through a 0.22 µm syringe filter into a UPLC vial.

3. Analysis:

  • Analyze the prepared sample using the validated stability-indicating UPLC-UV method.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of this compound and its primary degradation product.

Table 1: System Suitability Parameters for UPLC-UV Method

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Validation Summary of the UPLC-UV Method

ParameterResult
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the analysis of this compound and its degradation products. The UPLC-UV method is suitable for routine quality control and stability testing, while the UPLC-QToF-MS method is invaluable for the identification and characterization of unknown impurities. These methods will aid researchers and drug development professionals in ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.

References

Application Notes and Protocols for the Spectroscopic Analysis of Metabutoxycaine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques for the analysis of Metabutoxycaine and its metabolites. Detailed protocols for quantification and identification using UV-Visible spectrophotometry, fluorescence spectroscopy, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate, is a local anesthetic of the ester type. Marketed under the trade name Primacaine, it is utilized primarily in dentistry for local and regional anesthesia. Understanding its metabolic fate and developing robust analytical methods for its quantification in biological matrices are crucial for pharmacokinetic studies, drug monitoring, and ensuring clinical safety and efficacy. Spectroscopic methods offer sensitive and specific means for the analysis of this compound and its breakdown products.

Metabolic Pathway of this compound

This compound, being an ester-type local anesthetic, is primarily metabolized by plasma esterases, such as pseudocholinesterase, through hydrolysis.[1][2][3] This enzymatic cleavage breaks the ester bond, yielding two primary metabolites: 3-amino-2-butoxybenzoic acid and diethylaminoethanol (DEAE).[4] These metabolites are subsequently excreted, primarily in the urine.[1]

This compound This compound (2-(diethylamino)ethyl 3-amino-2-butoxybenzoate) Hydrolysis Plasma Esterases (e.g., Pseudocholinesterase) This compound->Hydrolysis Metabolite1 3-Amino-2-butoxybenzoic Acid Hydrolysis->Metabolite1 Metabolite2 Diethylaminoethanol (DEAE) Hydrolysis->Metabolite2

Caption: Proposed metabolic pathway of this compound.

Quantitative Spectroscopic Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present expected quantitative data based on the analysis of structurally similar local anesthetics and aromatic amine compounds. These values should be experimentally verified for accurate quantification.

Table 1: UV-Visible Spectrophotometry Data

Analyteλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
This compound~290~15,000
3-Amino-2-butoxybenzoic Acid~285~12,000

Table 2: Fluorescence Spectroscopy Data

AnalyteExcitation λmax (nm)Emission λmax (nm)
This compound~295~350
3-Amino-2-butoxybenzoic Acid~290~345

Table 3: LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound309.2286.1020
3-Amino-2-butoxybenzoic Acid210.11164.0915

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound and its primary metabolite, 3-amino-2-butoxybenzoic acid.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UV_Vis UV-Vis Spectrophotometry Supernatant_Collection->UV_Vis Fluorescence Fluorescence Spectroscopy Supernatant_Collection->Fluorescence LC_MSMS LC-MS/MS Supernatant_Collection->LC_MSMS Quantification Quantification UV_Vis->Quantification Fluorescence->Quantification LC_MSMS->Quantification Identification Identification LC_MSMS->Identification

Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: Quantitative Analysis by UV-Visible Spectrophotometry

This protocol describes a method for the quantification of this compound in a standard solution.

1. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with PBS (pH 7.4) to obtain standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL.

3. Instrumental Analysis:

  • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

  • Use PBS (pH 7.4) as a blank to zero the instrument.

  • Measure the absorbance of each standard solution.

  • Identify the wavelength of maximum absorbance (λmax).

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • The concentration of this compound in an unknown sample can be determined by measuring its absorbance and using the calibration curve.

Protocol 2: Analysis by Fluorescence Spectroscopy

This protocol provides a method for the sensitive detection of this compound.

1. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Fluorescence Spectrophotometer

  • Quartz cuvettes

2. Standard Solution Preparation:

  • Prepare a series of standard solutions of this compound in PBS (pH 7.4) with concentrations in the ng/mL to low µg/mL range.

3. Instrumental Analysis:

  • Set the excitation and emission slit widths (e.g., 5 nm).

  • Determine the optimal excitation wavelength by performing an excitation scan (e.g., 250-350 nm) while monitoring the emission at an estimated emission maximum (e.g., 350 nm).

  • Determine the optimal emission wavelength by performing an emission scan (e.g., 320-450 nm) at the optimal excitation wavelength.

  • Measure the fluorescence intensity of each standard solution at the optimal excitation and emission wavelengths.

4. Data Analysis:

  • Construct a calibration curve by plotting fluorescence intensity against the concentration of the standard solutions.

Protocol 3: Identification and Quantification by LC-MS/MS

This protocol details a highly specific and sensitive method for the simultaneous analysis of this compound and its primary metabolite in biological matrices.

1. Materials and Reagents:

  • This compound and 3-Amino-2-butoxybenzoic acid standards

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Biological matrix (e.g., plasma, urine)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

  • To 100 µL of the biological sample, add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 3.

4. Data Analysis:

  • Create calibration curves for this compound and its metabolite by plotting the peak area ratio (analyte/IS) against the concentration.

  • Quantify the analytes in the samples using the respective calibration curves.

  • Confirm the identity of the analytes by comparing their retention times and fragmentation patterns with those of the standards.

Validation of Analytical Methods

All developed analytical methods should be validated according to ICH guidelines to ensure their reliability. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Metabutoxycaine in bulk drug substance. The method is demonstrated to be specific, accurate, precise, linear, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical development setting.

Introduction

This compound is a local anesthetic used in dental procedures.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3] This application note provides a detailed protocol for a validated stability-indicating HPLC method for this compound, developed in accordance with International Council for Harmonisation (ICH) guidelines. The method is capable of separating this compound from its degradation products, ensuring an accurate assessment of its stability.

This compound has a molecular formula of C₁₇H₂₈N₂O₃ and a molecular weight of 308.42 g/mol .[4][5] Its hydrochloride salt is freely soluble in water and ethanol and exhibits a UV absorption maximum at approximately 313 nm in water, which is a key parameter for UV-based detection in HPLC.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 313 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

2.2. Materials and Reagents

  • This compound Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (Analytical Grade)

  • Sodium Hydroxide (Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

2.3. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound Hydrochloride reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-200 µg/mL for linearity studies. A working standard of 100 µg/mL is used for system suitability and routine analysis.

Method Validation Protocols

The developed method was validated according to ICH guidelines for the following parameters:

3.1. System Suitability

Inject the 100 µg/mL working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

3.2. Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. A 100 µg/mL solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept in an oven at 105 °C for 24 hours, and a solution was prepared from the stressed sample.

  • Photolytic Degradation: A solution of the drug was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted with the mobile phase and injected into the HPLC system. The chromatograms were evaluated for the separation of the main peak from any degradation product peaks.

3.3. Linearity

A series of at least five concentrations of this compound (e.g., 1, 25, 50, 100, 150, 200 µg/mL) were prepared and injected. A calibration curve was constructed by plotting the peak area versus the concentration. The correlation coefficient (r²) should be greater than 0.999.

3.4. Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the added standard was calculated. The mean recovery should be within 98-102%.

3.5. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were analyzed on the same day. The RSD of the peak areas should be not more than 2.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess the reproducibility of the method. The RSD between the two days' results should be not more than 2.0%.

3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

3.7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Column temperature (± 2 °C)

  • pH of the buffer (± 0.1)

The effect of these changes on the system suitability parameters was evaluated.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 5.5 minutes. The method was found to be specific, as the peak for this compound was well-separated from the peaks of the degradation products generated during the forced degradation studies.

Table 2: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaObserved Result
System Suitability RSD ≤ 2.0%0.8%
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005800
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD %)
Repeatability≤ 2.0%0.9%
Intermediate Precision≤ 2.0%1.3%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL
Robustness System suitability parameters should passNo significant impact on system suitability
Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets all the requirements for a reliable and robust analytical method as per ICH guidelines and is suitable for routine quality control and stability studies of this compound in bulk drug substance.

Diagrams

experimental_workflow start Start: Method Development chrom_cond Define Chromatographic Conditions (Table 1) start->chrom_cond prep_sol Prepare Solutions (Standards & Mobile Phase) chrom_cond->prep_sol validation Method Validation prep_sol->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end End: Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Experimental workflow for HPLC method development and validation.

validation_parameters validated_method Validated HPLC Method for this compound specificity Specificity validated_method->specificity linearity Linearity validated_method->linearity accuracy Accuracy validated_method->accuracy precision Precision validated_method->precision lod LOD validated_method->lod loq LOQ validated_method->loq robustness Robustness validated_method->robustness system_suitability System Suitability validated_method->system_suitability

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Metabutoxycaine in Dental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabutoxycaine, commercially known as Primacaine, is a local anesthetic of the ester type, utilized in dental procedures to provide localized pain relief.[1][2][3] This document provides an overview of its known characteristics and outlines detailed protocols for its potential evaluation in dental research applications. Due to the limited publicly available research data specifically on this compound, the experimental protocols provided are based on established methodologies for the evaluation of dental local anesthetics. These protocols serve as a comprehensive guide for researchers aiming to investigate the pharmacodynamics, pharmacokinetics, and clinical efficacy of this compound or similar compounds.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for the preparation of solutions and for understanding the compound's basic characteristics.

PropertyValueReference
IUPAC Name 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate[1][4]
Synonyms Primacaine, 2'-diethylaminoethyl 3-amino-2-butoxybenzoate hydrochloride
CAS Number 3624-87-1
Molecular Formula C17H28N2O3
Molecular Weight 308.42 g/mol
Type Ester Local Anesthetic

Mechanism of Action: Signaling Pathway

Local anesthetics like this compound exert their effects by blocking nerve impulse transmission. The primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane. By binding to a specific site within the sodium channel, local anesthetics prevent the influx of sodium ions, which is a critical step for the depolarization of the nerve membrane and the propagation of action potentials. This inhibition of nerve depolarization prevents the pain signal from reaching the central nervous system.

Local_Anesthetic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) LA_Uncharged This compound (Uncharged Base) LA_Charged This compound (Charged Cation) LA_Uncharged->LA_Charged Penetrates Membrane Na_Channel_Closed Voltage-Gated Sodium Channel (Closed) Na_Channel_Open Voltage-Gated Sodium Channel (Open) Na_Channel_Closed->Na_Channel_Open Block Blockade of Na+ Influx Na_Channel_Open->Block Leads to Receptor_Site Receptor Site LA_Charged->Receptor_Site Binds to No_Nerve_Impulse No Nerve Impulse (Anesthesia) Block->No_Nerve_Impulse Results in Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel_Closed Depolarization Experimental_Workflow Start New Local Anesthetic Candidate (this compound) In_Vitro In Vitro Studies (Protocol 1) Start->In_Vitro In_Vivo Preclinical In Vivo Studies (Protocol 2) In_Vitro->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Clinical Trial (Safety and Pharmacokinetics) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy and Safety) (Protocol 3) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval and Post-Marketing Surveillance NDA->Approval

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Metabutoxycaine Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metabutoxycaine solutions. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound solution has turned yellow/brown. What is the likely cause and how can I prevent it?

Answer:

Discoloration, typically to a yellow or brown hue, in this compound solutions is most often due to oxidation of the aromatic amine group in the molecule. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents.

Troubleshooting Steps:

  • Protect from Light: Store the solution in amber or opaque containers to minimize light exposure.[1][2]

  • Control Temperature: Store the solution at recommended cool temperatures, avoiding excessive heat.

  • Inert Atmosphere: For long-term storage or sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Use of Antioxidants: Consider the addition of a suitable antioxidant to the formulation, if compatible with your experimental design.

2. I've observed a precipitate in my prepared this compound solution. What could be the reason?

Answer:

Precipitation in a this compound solution can occur due to several factors, primarily related to solubility and degradation.[3][4][5]

  • pH Shift: this compound is a basic compound and is typically formulated as a salt (e.g., hydrochloride) to enhance its aqueous solubility. A significant change in the solution's pH towards a more basic environment can cause the free base form to precipitate.

  • Hydrolysis: The ester functional group in this compound can undergo hydrolysis, breaking down into 3-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. If the resulting carboxylic acid has lower solubility in the solution, it may precipitate.

  • Supersaturation: If the concentration of this compound exceeds its solubility limit in the chosen solvent system, precipitation can occur, especially with temperature fluctuations.

Troubleshooting Steps:

  • Verify pH: Check and adjust the pH of your solution to ensure it remains in a range where this compound salt is soluble.

  • Solvent System: Ensure the solvent system is appropriate for the desired concentration and that this compound is fully dissolved.

  • Temperature Control: Avoid drastic temperature changes during storage and handling.

3. My quantitative analysis shows a decrease in the concentration of this compound over time. What is causing this loss of potency?

Answer:

A loss of potency, indicated by a decreasing concentration of the active pharmaceutical ingredient (API), is a clear sign of chemical degradation. For this compound, the primary degradation pathway is hydrolysis of the ester linkage. This reaction is often catalyzed by acidic or basic conditions.

Troubleshooting Steps:

  • pH Optimization: The stability of ester-containing drugs is highly pH-dependent. Conduct stability studies at different pH values to determine the optimal pH for your solution.

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Store your solutions at controlled, and preferably refrigerated, temperatures.

  • Moisture Control: For solid forms of this compound, protect from humidity to prevent hydrolysis before dissolution.

Quantitative Data Summary

The following tables provide hypothetical data representing the stability of a 1 mg/mL this compound solution under various stress conditions. This data is for illustrative purposes to guide troubleshooting.

Table 1: Effect of pH on this compound Hydrolysis at 25°C

pH% this compound Remaining (after 7 days)
3.098.5%
5.099.2%
7.095.1%
9.085.3%

Table 2: Effect of Temperature on this compound Stability at pH 5.0

Temperature% this compound Remaining (after 30 days)
4°C99.5%
25°C97.8%
40°C92.1%

Table 3: Effect of Light Exposure on this compound Stability at 25°C

Light Condition% this compound Remaining (after 24 hours)
Protected from Light99.8%
Exposed to UV Light96.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the sample solution by diluting the experimental solution to fall within the calibration curve range.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on retention time and peak area compared to the standard. Degradation products will typically appear as separate peaks with different retention times.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

This compound This compound (Ester + Aromatic Amine) Hydrolysis Hydrolysis (H₂O, Acid/Base) This compound->Hydrolysis Ester Group Oxidation Oxidation (O₂, Light, Heat) This compound->Oxidation Aromatic Amine DegradationProducts1 3-amino-2-butoxybenzoic acid + 2-(diethylamino)ethanol Hydrolysis->DegradationProducts1 DegradationProducts2 Oxidized Amine Products Oxidation->DegradationProducts2

Caption: Primary degradation pathways of this compound.

Start Stability Issue Observed (Precipitation, Discoloration, Potency Loss) Check_pH Check Solution pH Start->Check_pH Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Check_Formulation Examine Formulation (Solvent, Excipients) Start->Check_Formulation Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH pH out of range Protect_Light Store in Amber/Opaque Container Check_Storage->Protect_Light Light Exposure Control_Temp Store at Recommended Temperature Check_Storage->Control_Temp Improper Temp Reformulate Consider Reformulation (e.g., different solvent, add antioxidant) Check_Formulation->Reformulate Incompatibility/Solubility Issue End Issue Resolved Adjust_pH->End Protect_Light->End Control_Temp->End Reformulate->End

Caption: Troubleshooting workflow for this compound solution stability.

center This compound Solution Stability pH pH center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxygen center->Oxygen Concentration Concentration center->Concentration Excipients Excipients center->Excipients

Caption: Key factors influencing this compound solution stability.

References

Technical Support Center: Optimizing Metabutoxycaine Concentration for Nerve Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Metabutoxycaine in nerve block experiments. It includes troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

Encountering issues during nerve block experiments is common. This guide addresses potential problems and offers systematic solutions to get your research back on track.

Issue Potential Cause Troubleshooting Steps
Complete or Partial Failure of Nerve Block Incorrect Injection Technique: The anesthetic solution was not deposited close enough to the nerve. This is a common cause of failed inferior alveolar nerve blocks.[1][2][3]- Verify Anatomical Landmarks: Ensure you have correctly identified the anatomical landmarks for the specific nerve block being performed. - Adjust Needle Placement: If the initial injection fails, consider a slightly different needle trajectory or depth on the subsequent attempt. For an inferior alveolar nerve block, injecting higher and more laterally may be beneficial.[1] - Consider Alternative Techniques: If a standard technique repeatedly fails, explore alternative approaches such as the Gow-Gates or Akinosi-Vazirani techniques for the inferior alveolar nerve block.[2]
Inadequate Anesthetic Concentration or Volume: The concentration or volume of this compound used was insufficient to achieve a complete block.- Increase Concentration/Volume: Within established safety limits, a higher concentration or a larger volume of the anesthetic solution may be necessary. For instance, increasing the volume of anesthetic can enhance the chances of a successful block. - Consult Dose-Response Data: Refer to available dose-response studies to determine the optimal concentration for the specific nerve and desired duration of anesthesia.
Anatomical Variations: The patient or animal model may have variations in nerve location or branching patterns.- Utilize Imaging: If available, ultrasound guidance can help visualize the nerve and surrounding structures, ensuring accurate needle placement. - Consider Accessory Innervation: Be aware of potential accessory nerves that may provide sensation to the target area and may require a separate block.
Presence of Infection or Inflammation: The acidic environment of infected or inflamed tissue can reduce the effectiveness of local anesthetics.- Increase Anesthetic Dose: A larger dose of anesthetic may be required to overcome the effects of the acidic environment. - Regional Block vs. Infiltration: A nerve block administered at a site distant from the inflammation is generally more effective than local infiltration.
Short Duration of Anesthesia Rapid Systemic Absorption: The anesthetic is being absorbed into the bloodstream too quickly from the injection site.- Use a Vasoconstrictor: The addition of a vasoconstrictor, such as epinephrine, can decrease local blood flow, slowing the rate of systemic absorption and prolonging the anesthetic effect.
Low Anesthetic Concentration: The concentration of this compound used may be too low for the desired duration of the block.- Increase Anesthetic Concentration: A higher concentration of the local anesthetic will typically result in a longer duration of action.
Adverse Events Systemic Toxicity: This can occur from an accidental intravascular injection or an excessive dose. Symptoms can range from CNS excitation (dizziness, tremors) to depression (drowsiness, respiratory depression).- Aspirate Before Injecting: Always aspirate to ensure the needle is not in a blood vessel before injecting the anesthetic solution. - Administer Slowly: Inject the anesthetic slowly to minimize the risk of a rapid increase in systemic concentration. - Adhere to Maximum Recommended Dose: Be aware of and do not exceed the maximum recommended dose of this compound.
Allergic Reaction: While rare with amide local anesthetics, allergic reactions can occur.- Patient History: Thoroughly review the patient's or animal's history for any known allergies. - Observe for Signs of Allergy: Be prepared to manage allergic reactions, which can range from skin reactions to anaphylaxis.
Psychogenic Reactions: Patient anxiety can lead to physiological responses such as fainting (vasovagal syncope).- Patient Management: Create a calm and reassuring environment for the patient. - Proper Positioning: Position the patient appropriately to prevent injury in case of fainting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Like other local anesthetics, this compound blocks nerve conduction by preventing the influx of sodium ions through voltage-gated sodium channels in the nerve membrane. This action prevents the depolarization of the nerve and the propagation of pain signals.

Q2: What is the recommended concentration of this compound for dental nerve blocks?

A2: While specific concentrations can vary based on the procedure and patient, a clinical study on Primacaine (the brand name for this compound) in operative dentistry provides evidence for its effective use. A historical study also compared the potency of this compound to lidocaine, which can help in determining an appropriate concentration. It is crucial to consult relevant clinical data and package inserts for specific recommendations.

Q3: How can I increase the success rate of an inferior alveolar nerve block (IANB)?

A3: The IANB is known for having a higher failure rate than other nerve blocks. To improve your success rate, ensure you are using correct anatomical landmarks, consider a higher injection point, and inject the anesthetic solution slowly. Allowing sufficient time for the anesthetic to take effect (10-15 minutes) is also important. In cases of repeated failure, alternative techniques like the Gow-Gates block may be more effective.

Q4: What are the signs of systemic toxicity from a local anesthetic?

A4: Systemic toxicity from local anesthetics typically manifests in the central nervous system (CNS) and cardiovascular system. Early CNS signs include dizziness, anxiety, confusion, muscle twitching, and tremors. This can be followed by CNS depression, leading to drowsiness, unconsciousness, and respiratory arrest. Cardiovascular effects may include changes in heart rate and blood pressure.

Q5: Can I mix this compound with other local anesthetics?

A5: The practice of mixing local anesthetics is not uncommon, with the goal of achieving a faster onset and longer duration of action. However, the clinical evidence supporting this practice is not always consistent. It is essential to have a thorough understanding of the pharmacokinetic and pharmacodynamic properties of each agent before considering mixing them.

Data Presentation

Due to the limited availability of direct quantitative data for this compound in the public domain, the following table provides a comparative overview of common local anesthetics used in dentistry to serve as a reference. Researchers should aim to establish dose-response curves for this compound in their specific experimental models.

Table 1: Comparative Properties of Common Dental Local Anesthetics

Anesthetic Agent Typical Concentration Onset of Action Duration of Pulpal Anesthesia Maximum Recommended Dose (Adult)
Lidocaine 2% with Epinephrine 1:100,0002%2-3 minutes~60 minutes7 mg/kg (not to exceed 500 mg)
Articaine 4% with Epinephrine 1:100,0004%1-3 minutes~60-75 minutes7 mg/kg (not to exceed 500 mg)
Mepivacaine 3% (plain)3%2-4 minutes~20-40 minutes6.6 mg/kg (not to exceed 400 mg)
Bupivacaine 0.5% with Epinephrine 1:200,0000.5%5-10 minutes>90 minutes2 mg/kg (not to exceed 90 mg)

Note: This table provides general information. Always consult specific product information and clinical guidelines for accurate dosing and administration.

Experimental Protocols

Protocol 1: Determination of the Effective Concentration (ED50) of this compound for Nerve Block

This protocol outlines a method for determining the median effective dose (ED50) of this compound for a specific nerve block using an up-and-down sequential allocation method.

Materials:

  • This compound hydrochloride solutions of varying concentrations

  • Sterile syringes and needles appropriate for the chosen nerve block

  • Animal model (e.g., rat, rabbit)

  • Nerve stimulator (optional, for block localization)

  • Apparatus for assessing sensory and motor block (e.g., von Frey filaments, hot/cold plate, grip strength meter)

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental setup. Anesthetize the animal lightly if necessary for the procedure, ensuring the anesthetic does not interfere with the nerve block assessment.

  • Initial Concentration: Begin with a concentration of this compound estimated to be near the ED50 based on available literature or pilot studies.

  • Nerve Block Administration: Perform the desired nerve block (e.g., sciatic nerve block, inferior alveolar nerve block) using a precise and standardized injection technique.

  • Block Assessment: At a predetermined time point after injection (e.g., 15 minutes), assess the presence or absence of a successful block. A successful block is defined by a clear set of criteria (e.g., lack of response to a noxious stimulus, loss of motor function).

  • Sequential Dosing:

    • If the block is successful, decrease the concentration of this compound for the next animal by a fixed interval (e.g., 0.1%).

    • If the block is unsuccessful, increase the concentration for the next animal by the same fixed interval.

  • Data Analysis: Continue this up-and-down sequence for a predetermined number of animals (typically 20-30). The ED50 can then be calculated using the Dixon and Mood method or probit analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Animal Acclimatization C Administer Nerve Block A->C B Prepare this compound Solutions B->C D Assess Block Efficacy C->D E Record Outcome (Success/Failure) D->E F Adjust Concentration for Next Subject E->F F->C Iterate G Calculate ED50 F->G After sufficient N

Caption: Workflow for determining the ED50 of this compound.

Caption: Logical flow for troubleshooting a failed nerve block.

Signaling_Pathway Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Open Voltage-gated Na+ Channel Open Nerve_Impulse->Na_Channel_Open:p1 Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Block Blockade of Na+ Channel Na_Channel_Open->Block Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Nerve_Impulse Propagation This compound This compound This compound->Na_Channel_Open Binds to channel No_Depolarization Inhibition of Depolarization Block->No_Depolarization

References

Technical Support Center: Mitigating Metabutoxycaine-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the cytotoxicity of Metabutoxycaine in cell culture is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the well-documented cytotoxic mechanisms of other local anesthetics. Researchers should consider this information as a foundational guide and are encouraged to perform dose-response and time-course experiments to establish the specific cytotoxic profile of this compound in their experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms of this compound-induced cytotoxicity?

Based on studies of other local anesthetics, this compound-induced cytotoxicity is likely multifactorial, involving:

  • Mitochondrial Dysfunction: Local anesthetics can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[1][2][3]

  • Induction of Apoptosis and Necrosis: At lower concentrations, local anesthetics can trigger programmed cell death (apoptosis), characterized by caspase activation.[1][4] At higher concentrations, they can cause necrosis, a form of cell death resulting from acute cellular injury.

  • Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function can lead to an increase in the production of ROS, causing oxidative stress and cellular damage.

  • Alterations in Calcium Homeostasis: Local anesthetics can interfere with intracellular calcium signaling, which is crucial for many cellular processes.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

It is crucial to perform a dose-response curve to determine the concentration of this compound that achieves the desired anesthetic effect without causing significant cell death. A common starting point is to test a wide range of concentrations (e.g., from 1 µM to 10 mM) and assess cell viability after a relevant exposure time.

Q3: Are there any known strategies to reduce local anesthetic-induced cytotoxicity?

Yes, several strategies have been shown to mitigate the cytotoxic effects of local anesthetics in vitro:

  • Use of Antioxidants: Co-incubation with antioxidants like Ascorbic Acid (Vitamin C) can help to neutralize the damaging effects of ROS.

  • Mitochondrial Protective Agents: Certain agents may help to stabilize mitochondrial function and prevent the initiation of the apoptotic cascade.

  • Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, the use of pan-caspase inhibitors (e.g., Z-VAD-FMK) may reduce cytotoxicity.

  • Calcium Chelators: In cases where calcium dysregulation is a key factor, intracellular calcium chelators might offer some protection, though their use can also be toxic.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step
High sensitivity of the cell line. Different cell lines exhibit varying sensitivities to local anesthetics. Consider using a more resistant cell line if appropriate for your research question. Compare the known sensitivity of your cell line to data from other local anesthetics.
Incorrect assessment of this compound concentration. Verify the stock solution concentration and ensure accurate dilutions.
Prolonged exposure time. Reduce the incubation time with this compound to the minimum required for the experimental effect. Perform a time-course experiment to determine the onset of cytotoxicity.
Synergistic toxic effects with other media components. Review the composition of your cell culture medium for any components that might exacerbate the toxic effects of local anesthetics.
Issue 2: Inconsistent results in cell viability assays.
Possible Cause Troubleshooting Step
Assay interference. Some local anesthetics may interfere with the reagents used in viability assays (e.g., MTT, WST-1). Run appropriate controls, including this compound in cell-free media with the assay reagents, to check for direct chemical reactions.
Timing of the assay. The mechanism of cell death (apoptosis vs. necrosis) can influence the outcome of different viability assays. For example, an LDH assay is more suitable for detecting necrosis. Consider using multiple assays to get a comprehensive picture of cell health.
Cell density. Ensure consistent cell seeding density across all wells, as this can affect the metabolic rate and the response to toxic compounds.

Data Presentation

Table 1: Comparative Cytotoxicity of Local Anesthetics in SH-SY5Y Human Neuroblastoma Cells

This table provides a reference for the cytotoxic potential of various local anesthetics. A lower LD50 value indicates higher cytotoxicity. Note that data for this compound is not available and its position in this ranking is unknown.

Local AnestheticLD50 (mM) after 10-minute exposure
Bupivacaine< 1
Ropivacaine< 5
Lidocaine< 10
Mepivacaine< 10
Procaine> 10

Source: Adapted from studies on SH-SY5Y cells.

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of this compound concentrations for the desired duration. Include a vehicle-only control.

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity

This protocol outlines the detection of apoptosis through the activity of executioner caspases.

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described above. Include positive and negative controls for apoptosis.

  • Caspase Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Signal Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: An increase in signal relative to the negative control indicates an increase in caspase-3/7 activity and apoptosis.

Mandatory Visualizations

G cluster_0 This compound Exposure cluster_1 Cellular Effects cluster_2 Cell Fate This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Calcium Ca2+ Dysregulation This compound->Calcium ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis (Caspase Activation) Mitochondria->Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Calcium->Apoptosis Calcium->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Proposed signaling pathways of this compound-induced cytotoxicity.

G cluster_workflow Experimental Workflow: Assessing Cytotoxicity Reduction start Seed Cells treatment Treat with this compound +/- Protective Agent start->treatment incubation Incubate (Time-course) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Analyze Data & Compare Conditions viability_assay->data_analysis end Conclusion data_analysis->end

Caption: Workflow for testing agents that may reduce this compound cytotoxicity.

References

Technical Support Center: Extending the Duration of Action of Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the duration of action of Metabutoxycaine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a shorter-than-expected duration of action with our this compound formulation in our preclinical model. What are the potential causes and how can we troubleshoot this?

A1: A shorter-than-expected duration of action for a local anesthetic like this compound can stem from several factors related to its formulation, the experimental model, and administration technique. Here are some common causes and troubleshooting steps:

  • Systemic Absorption: Rapid absorption of the local anesthetic from the injection site into the systemic circulation is a primary reason for a short duration of action. Local anesthetics themselves can cause vasodilation, which increases blood flow and hastens clearance.[1][2]

    • Troubleshooting: The most common and effective way to counteract this is by co-administering a vasoconstrictor, such as epinephrine.[3][4][5] This constricts local blood vessels, reducing blood flow and keeping the anesthetic at the nerve site for a longer period.

  • Formulation Issues: The stability and composition of your formulation can impact its efficacy.

    • Troubleshooting: Ensure the pH of your formulation is optimized. Local anesthetics are typically weak bases, and a more alkaline pH can increase the proportion of the un-ionized form, which more readily penetrates the nerve membrane. However, the stability of both the anesthetic and any adjuvants must be considered.

  • Administration Technique: Inaccurate administration can lead to the anesthetic not reaching the target nerve in sufficient concentration.

    • Troubleshooting: For preclinical models like the rat sciatic nerve block, using a nerve stimulator or ultrasound guidance can ensure accurate placement of the injection.

  • Metabolism: this compound is a benzoate ester. Ester-type local anesthetics are typically metabolized by plasma pseudocholinesterases. The rate of this metabolism can influence the duration of action.

    • Troubleshooting: While altering metabolic pathways is complex, understanding that rapid metabolism is a possibility can guide the exploration of alternative formulations, such as liposomal encapsulation, to protect the drug from rapid breakdown.

Q2: How can we formulate this compound with a vasoconstrictor to prolong its action? What are the key considerations?

A2: Co-formulating this compound with a vasoconstrictor like epinephrine is a standard method to prolong its local anesthetic effect.

Key Considerations:

  • Concentration of Vasoconstrictor: The concentration of the vasoconstrictor is critical. For epinephrine, concentrations typically range from 1:50,000 to 1:200,000. A lower concentration may be sufficient to achieve the desired effect with fewer potential side effects.

  • Stability: Epinephrine is unstable in alkaline solutions and is sensitive to light and oxidation. Formulations containing epinephrine are often more acidic, which may slightly slow the onset of the local anesthetic. Antioxidants like sodium bisulfite are often added to prevent oxidation, but this can be a source of allergic reactions in sensitive individuals.

  • Systemic Effects: While vasoconstrictors reduce the systemic absorption of the local anesthetic, the vasoconstrictor itself can be absorbed and cause systemic effects like increased heart rate and blood pressure. This is a critical consideration in both preclinical and clinical studies.

  • Tissue Perfusion: In areas with compromised blood flow, the use of vasoconstrictors should be carefully evaluated to avoid tissue ischemia.

For a detailed experimental protocol on preparing a formulation with a vasoconstrictor, please refer to the "Experimental Protocols" section below.

Q3: What are the current advanced formulation strategies to achieve a sustained release of this compound?

A3: Advanced formulations aim to create a depot of the local anesthetic at the injection site, allowing for its slow release over an extended period. The most well-studied approach is liposomal encapsulation.

  • Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs like this compound. This technology allows for a sustained release of the anesthetic for up to 72 hours.

    • Mechanism: The liposomes are injected at the target site, and the encapsulated this compound is slowly released as the liposomes are cleared or break down. This maintains a local concentration of the anesthetic above the therapeutic threshold for a longer duration while keeping systemic plasma concentrations low, thereby reducing the risk of toxicity.

    • Considerations: The drug release profile is a critical attribute of a liposomal formulation. A release that is too rapid will not prolong the anesthetic effect and could lead to systemic toxicity, while a release that is too slow may not achieve a sufficient local concentration for a nerve block.

Q4: Can adjuvants be used with this compound to extend its duration of action? If so, which ones are most promising?

Promising Adjuvants:

  • Dexamethasone: This corticosteroid has been shown to significantly prolong the analgesic effect of both long-acting and intermediate-acting local anesthetics. It can be administered perineurally or intravenously.

  • Alpha-2 Adrenergic Agonists (Clonidine and Dexmedetomidine): These agents can prolong analgesia, likely through a combination of vasoconstriction and direct effects on nerve fibers. Dexmedetomidine is generally more potent than clonidine but may have more pronounced systemic effects like bradycardia and hypotension.

  • Buprenorphine: A partial opioid agonist that can prolong analgesia for several hours when added to a local anesthetic. However, it can increase the risk of postoperative nausea and vomiting.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in duration of action between experimental subjects. Inconsistent injection technique.Utilize ultrasound guidance or a nerve stimulator for precise needle placement. Ensure a consistent volume and concentration of the anesthetic solution is administered.
Anatomical variations in subjects.Increase the sample size of the study to account for biological variability.
Signs of systemic toxicity (e.g., CNS or cardiovascular effects) in preclinical models. Inadvertent intravascular injection.Always aspirate before injecting to ensure the needle is not in a blood vessel.
The dose of this compound is too high.Reduce the total dose of the anesthetic. Consider that the addition of a vasoconstrictor can increase the maximum safe dose by reducing systemic uptake.
Rapid systemic absorption.Co-administer a vasoconstrictor or use a sustained-release formulation like liposomes to slow absorption.
Lack of significant prolongation of action with the addition of a vasoconstrictor. Inadequate concentration of the vasoconstrictor.Titrate the concentration of the vasoconstrictor. A 1:200,000 to 1:100,000 concentration of epinephrine is a common starting point.
Degradation of the vasoconstrictor.Prepare fresh formulations and protect them from light. Ensure the pH of the solution is compatible with the stability of the vasoconstrictor.

Quantitative Data Summary

Table 1: Effect of Adjuvants on the Duration of Peripheral Nerve Blocks (General Local Anesthetics)

AdjuvantLocal Anesthetic ClassApproximate Prolongation of AnalgesiaKey Side Effects
DexamethasoneLong-acting (e.g., Bupivacaine)~8-10 hoursMinimal at single doses
DexmedetomidineVarious~4-5 hoursBradycardia, hypotension, sedation
ClonidineVarious~2-4 hoursHypotension, sedation
BuprenorphineVarious~8 hoursPostoperative nausea and vomiting

Note: The data in this table are compiled from studies on commonly used local anesthetics like bupivacaine and ropivacaine and should be considered as a general guide for experiments with this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound Duration of Action in a Rat Sciatic Nerve Block Model

This protocol describes a method to assess the duration of sensory and motor blockade of a this compound formulation.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat according to approved institutional protocols. Place the animal in a lateral position.

  • Nerve Localization: Use a nerve stimulator with an insulated needle to locate the sciatic nerve. Insert the needle anterior to the femur, and advance it until motor stimulation (e.g., paw dorsiflexion) is observed at a low current (e.g., 0.2 mA).

  • Injection: Once the nerve is localized, inject a small volume (e.g., 0.1-0.2 mL) of the this compound formulation.

  • Assessment of Motor Block: At regular intervals (e.g., every 30 minutes), assess motor function by measuring the hindpaw grip strength with a dynamometer.

  • Assessment of Sensory Block: At the same intervals, assess sensory function by measuring the paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source).

  • Data Analysis: Plot the intensity of motor and sensory block over time. The duration of action is the time until the return to baseline function.

Protocol 2: Preparation of a Liposomal Formulation of this compound

This is a generalized protocol for creating a multivesicular liposomal formulation.

  • Lipid Film Hydration: Dissolve a mixture of lipids (e.g., phospholipids and cholesterol) in an organic solvent. Evaporate the solvent to form a thin lipid film on the inside of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous solution containing a high concentration of the drug to be encapsulated (this compound). This process forms multilamellar vesicles.

  • Freeze-Thaw Cycles: Subject the vesicle suspension to several freeze-thaw cycles. This process can increase the encapsulation efficiency and lead to the formation of multivesicular liposomes.

  • Purification: Remove the unencapsulated drug from the liposome suspension using methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, drug loading, and in vitro drug release profile.

Visualizations

G cluster_0 Mechanism of Vasoconstrictor Action cluster_1 With Vasoconstrictor (Epinephrine) LA This compound Injection BV Local Blood Vessels LA->BV Vasodilation NC Nerve Cell LA->NC Nerve Block Systemic Systemic Circulation BV->Systemic Rapid Absorption BV_Constrict Vasoconstriction BV->BV_Constrict Causes Systemic->LA Decreased Local Concentration LA_Epi This compound + Epinephrine Systemic->LA_Epi Increased Local Concentration LA_Epi->BV Acts on Vessels LA_Epi->NC Prolonged Nerve Block BV_Constrict->Systemic Reduced Absorption

Caption: Mechanism of action of vasoconstrictors in prolonging local anesthesia.

G cluster_0 Liposomal Drug Delivery Workflow This compound This compound (Aqueous) Hydrate Hydrate with Drug Solution This compound->Hydrate Lipids Phospholipids + Cholesterol Mix Mix & Evaporate Lipids->Mix Solvent Organic Solvent Solvent->Mix LipidFilm Thin Lipid Film Mix->LipidFilm MLV Multilamellar Vesicles Hydrate->MLV FreezeThaw Freeze-Thaw Cycles MVL_unpurified Multivesicular Liposomes (Unpurified) FreezeThaw->MVL_unpurified Purify Purify (e.g., Dialysis) MVL_purified Purified Liposomal this compound Purify->MVL_purified LipidFilm->Hydrate MLV->FreezeThaw MVL_unpurified->Purify

Caption: Workflow for the preparation of liposomal this compound.

G cluster_0 Troubleshooting Logic for Short Duration of Action Start Short Duration of Action Observed Check_Admin Check Administration Technique Start->Check_Admin Check_Formulation Check Formulation Start->Check_Formulation Use_Guidance Use Ultrasound/Nerve Stimulator Check_Admin->Use_Guidance If inconsistent Optimize_pH Optimize pH Check_Formulation->Optimize_pH If suboptimal Add_Vaso Add Vasoconstrictor Check_Formulation->Add_Vaso To reduce absorption Use_Liposomes Use Liposomal Formulation Check_Formulation->Use_Liposomes For sustained release Add_Adjuvant Add Adjuvant (e.g., Dexamethasone) Check_Formulation->Add_Adjuvant For synergistic effect Result Improved Duration of Action Use_Guidance->Result Optimize_pH->Result Add_Vaso->Result Use_Liposomes->Result Add_Adjuvant->Result

Caption: A logical workflow for troubleshooting a short duration of action.

References

Technical Support Center: Synthesis of High-Purity Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Metabutoxycaine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this active pharmaceutical ingredient.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound, focusing on the esterification of 3-amino-2-butoxybenzoic acid with 2-diethylaminoethanol.

Problem Potential Cause Recommended Solution
Low Yield of Crude Product Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to reflux and maintained for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal solvent choice.Toluene is a commonly used solvent for this type of esterification as it allows for the azeotropic removal of water.
Inefficient water removal.Use a Dean-Stark apparatus to effectively remove water formed during the esterification, driving the reaction to completion.
Difficulty in Isolating the Product Formation of an emulsion during workup.Break the emulsion by adding a saturated brine solution.
Product remains dissolved in the aqueous phase.Adjust the pH of the aqueous phase to be basic (pH > 8) before extraction to ensure the amine is in its free base form, which is more soluble in organic solvents.
Product Fails to Crystallize Presence of impurities inhibiting crystallization.Purify the crude product using column chromatography before attempting crystallization.
Incorrect solvent system for crystallization.A mixture of ethanol and ether or petroleum ether can be effective for crystallizing the free base.
Low Purity of Final Product Presence of unreacted starting materials.Improve purification methods, such as optimizing the solvent gradient in column chromatography or performing recrystallization.
Formation of byproducts.Control reaction temperature to minimize side reactions. Analyze byproducts using LC-MS to understand their structure and formation mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesis?

Based on the synthesis of structurally similar compounds, the most likely impurities are:

  • 3-amino-2-butoxybenzoic acid: The unreacted starting carboxylic acid.

  • 2-diethylaminoethanol: The unreacted starting alcohol.

  • Byproducts from the synthesis of 3-amino-2-butoxybenzoic acid: If the precursor is synthesized by reduction of a nitro group, residual nitro-compound can be an impurity.

  • Transesterification products: If other alcohols like ethanol are present as impurities in the reactants or solvent, the corresponding ethyl ester of 3-amino-2-butoxybenzoic acid could be formed.

Q2: How can I monitor the progress of the esterification reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q3: What is the best method for purifying crude this compound?

A combination of purification techniques is often most effective.

  • Aqueous Workup: After the reaction, an acidic aqueous wash can remove unreacted 2-diethylaminoethanol. A subsequent basic wash can remove unreacted 3-amino-2-butoxybenzoic acid.

  • Column Chromatography: This is a highly effective method for separating the product from closely related impurities. A silica gel column with a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is typically used.

  • Recrystallization: This is an excellent final step to achieve high purity. The choice of solvent is critical and may require some experimentation.

Q4: How do I prepare the hydrochloride salt of this compound?

After obtaining the pure free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Then, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether) dropwise until precipitation is complete. The resulting salt can be collected by filtration, washed with cold solvent, and dried under vacuum.

Experimental Protocols

Synthesis of 2-diethylaminoethyl 3-amino-2-butoxybenzoate (this compound free base)

This protocol is based on the general principles of Fischer-Speier esterification.

Materials:

  • 3-amino-2-butoxybenzoic acid

  • 2-diethylaminoethanol

  • Toluene (anhydrous)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Solvents for recrystallization (e.g., ethanol, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-2-butoxybenzoic acid and a 1.5 to 2-fold molar excess of 2-diethylaminoethanol.

  • Add a sufficient amount of toluene to suspend the reactants.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, and TLC analysis indicates the consumption of the limiting reactant.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Visualizations

experimental_workflow reactants 1. Reactants Mixing (3-amino-2-butoxybenzoic acid, 2-diethylaminoethanol, Toluene, H2SO4) reflux 2. Reflux & Water Removal (Dean-Stark Apparatus) reactants->reflux Heat workup 3. Aqueous Workup (NaHCO3, Water, Brine) reflux->workup Cool purification 4. Purification (Column Chromatography) workup->purification Dry & Concentrate crystallization 5. Recrystallization purification->crystallization final_product High-Purity This compound crystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity Detected (e.g., by HPLC/TLC) check_sm Check for Unreacted Starting Materials start->check_sm check_byproducts Investigate for Byproducts start->check_byproducts optimize_reaction Optimize Reaction Conditions (Time, Temperature) check_sm->optimize_reaction improve_purification Improve Purification (Chromatography, Recrystallization) check_sm->improve_purification characterize_byproducts Characterize Byproducts (LC-MS, NMR) check_byproducts->characterize_byproducts adjust_stoichiometry Adjust Reactant Stoichiometry optimize_reaction->adjust_stoichiometry end High Purity Achieved improve_purification->end characterize_byproducts->optimize_reaction adjust_stoichiometry->end

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

Technical Support Center: Overcoming Poor Aqueous Solubility of Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Metabutoxycaine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an ester-type local anesthetic.[1] Its chemical structure, containing a bulky butoxy group and an aromatic ring, contributes to its relatively low solubility in water. This poor aqueous solubility can present significant challenges in preparing stock solutions, achieving desired concentrations for in vitro and in vivo experiments, and developing stable liquid formulations.

Q2: What is the expected difference in solubility between this compound free base and its hydrochloride salt?

Q3: How does pH influence the solubility of this compound?

As a weak base, the solubility of this compound is highly dependent on the pH of the aqueous solution. In acidic conditions (lower pH), the amine groups in the this compound molecule become protonated, forming a more soluble cationic species. Conversely, in neutral or basic conditions (higher pH), the un-ionized, free base form predominates, which is less soluble and may precipitate out of solution. Therefore, maintaining an acidic pH is crucial for keeping this compound solubilized in aqueous media.

Q4: What are the primary degradation pathways for this compound in aqueous solutions?

Being an ester, this compound is susceptible to hydrolysis, especially in acidic or basic conditions, which breaks the ester bond to form 3-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. The rate of hydrolysis is pH-dependent and can be accelerated by elevated temperatures. This degradation can lead to a loss of potency and the formation of impurities in the experimental solution.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Difficulty Dissolving this compound Using the free base form instead of the hydrochloride salt.Use this compound hydrochloride for preparing aqueous solutions as it has inherently higher water solubility.
Insufficiently acidic pH of the solvent.Adjust the pH of the aqueous solvent to a more acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer).
Attempting to dissolve at too high a concentration.Refer to solubility data (if available) or perform a solubility test to determine the maximum achievable concentration under your experimental conditions.
Precipitation of the Compound from Solution Change in pH of the solution to a less acidic or neutral range.Ensure the solution is adequately buffered to maintain an acidic pH throughout the experiment.
Temperature fluctuations affecting solubility.Maintain a constant and appropriate temperature for the solution. Be aware that solubility often decreases at lower temperatures.
Use of an inappropriate co-solvent or an incorrect co-solvent to water ratio.If using co-solvents, ensure they are miscible with your aqueous buffer and optimize the ratio to maintain solubility without negatively impacting your experimental system.
Suspected Degradation of this compound Prolonged storage of the aqueous solution, especially at non-optimal pH or elevated temperature.Prepare fresh solutions of this compound for each experiment. If storage is necessary, keep the solution at a low temperature (2-8 °C), protected from light, and in a tightly sealed container to minimize hydrolysis and oxidative degradation.
Exposure to light.Protect solutions from light by using amber vials or covering the container with aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound Hydrochloride

This protocol describes the preparation of a 1 mg/mL stock solution of this compound hydrochloride in a citrate buffer.

Materials:

  • This compound hydrochloride

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Water for Injection (WFI) or equivalent high-purity water

  • pH meter

  • Sterile filter (0.22 µm)

  • Sterile vials

Procedure:

  • Prepare the Citrate Buffer (0.1 M, pH 4.5):

    • Dissolve 2.10 g of citric acid monohydrate in 80 mL of WFI.

    • Separately, dissolve 2.94 g of sodium citrate dihydrate in 80 mL of WFI.

    • While monitoring the pH, slowly add the sodium citrate solution to the citric acid solution until a pH of 4.5 is reached.

    • Add WFI to a final volume of 200 mL.

  • Dissolve this compound Hydrochloride:

    • Accurately weigh 10 mg of this compound hydrochloride.

    • Add it to a sterile container with 10 mL of the prepared citrate buffer.

    • Stir gently until the compound is completely dissolved.

  • Sterilization and Storage:

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

    • Store the solution at 2-8 °C, protected from light. It is recommended to use the solution within 24-48 hours.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a general method for using a co-solvent to increase the solubility of this compound. Ethanol is used as an example.

Materials:

  • This compound hydrochloride

  • Ethanol (95% or absolute)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Dissolution in Co-solvent:

    • Accurately weigh the desired amount of this compound hydrochloride.

    • Dissolve the compound in a small volume of ethanol. For example, dissolve 10 mg in 1 mL of ethanol.

  • Dilution with Aqueous Buffer:

    • While stirring, slowly add the aqueous buffer (e.g., PBS) dropwise to the ethanol-drug solution.

    • Continue adding the buffer until the desired final concentration and co-solvent percentage are reached. For example, to achieve a 1 mg/mL solution with 10% ethanol, add 9 mL of PBS.

  • Observation and Filtration:

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it indicates that the compound is solubilized.

    • If necessary, the final solution can be filtered through an appropriate filter.

Note: The final concentration of the co-solvent should be carefully considered, as it may affect the biological system in your experiment. It is crucial to run appropriate vehicle controls.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Solubility Issues? cluster_solutions Solubilization Strategies cluster_final Final Solution weigh Weigh this compound HCl dissolve Dissolve in Acidic Buffer (pH 4-6) weigh->dissolve precipitate Precipitation or Cloudiness dissolve->precipitate Observe ph_adjust Adjust pH (More Acidic) precipitate->ph_adjust If pH is high cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) precipitate->cosolvent If concentration is high cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) precipitate->cyclodextrin For complexation clear_solution Clear, Stable Solution ph_adjust->clear_solution cosolvent->clear_solution cyclodextrin->clear_solution

Caption: Troubleshooting workflow for overcoming this compound solubility issues.

logical_relationship This compound This compound Solubility Aqueous Solubility This compound->Solubility is limited by pKa pKa This compound->pKa has an intrinsic Formulation Aqueous Formulation Solubility->Formulation is critical for pH pH pH->Solubility influences pKa->pH determines ionization at a given

References

Technical Support Center: Minimizing Degradation of Metabutoxycaine During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Metabutoxycaine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is a local anesthetic of the ester type.[1][2][3] Its chemical structure, 2-(diethylamino)ethyl 3-amino-2-butoxybenzoate, contains several functional groups that are susceptible to degradation:

  • Benzoate Ester: This is the most reactive site, prone to hydrolysis.

  • Tertiary Amine: Can be susceptible to oxidation.

  • Aromatic Amine: Can be susceptible to oxidation and photodegradation.

  • Ether Linkage: Generally stable, but can be cleaved under harsh acidic conditions.

Below is the chemical structure of this compound:

this compound Chemical Structure

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure and studies on similar ester-type local anesthetics, the primary degradation pathways for this compound are:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that is catalyzed by both acids and bases, to form 3-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol.[4][5] This is generally the most significant degradation pathway.

  • Oxidation: The tertiary amine and the aromatic amine can be oxidized, especially in the presence of oxygen, metal ions, or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the aromatic amine portion of the molecule.

Q3: What are the optimal storage conditions to minimize this compound degradation?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is recommended to slow down the rate of hydrolysis and other chemical degradation reactions. Avoid freezing, as this can cause phase separation and concentration gradients.

  • Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.

  • pH: For aqueous solutions, maintaining a slightly acidic pH (around 4-5) can help to minimize the rate of hydrolysis. However, the specific optimal pH should be determined experimentally.

  • Atmosphere: For long-term storage of the pure compound or sensitive formulations, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

Issue: I am observing a loss of potency in my this compound solution over time.

Potential Cause Troubleshooting Steps
Hydrolysis 1. Verify pH: Check the pH of your solution. If it is neutral or alkaline, the rate of hydrolysis will be significantly higher. Adjust the pH to a slightly acidic range (e.g., 4-5) using a suitable buffer. 2. Lower Temperature: Store the solution at a lower temperature (2-8°C) to reduce the rate of hydrolysis. 3. Aqueous Solvent: If possible for your application, consider using a less aqueous solvent system for storage, though this may impact solubility.
Oxidation 1. Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon. 2. Antioxidants: Consider the addition of a suitable antioxidant to the formulation. Compatibility of the antioxidant with this compound must be verified. 3. Avoid Metal Contamination: Ensure that containers and equipment are free from trace metal ions that can catalyze oxidation.
Photodegradation 1. Light Protection: Store the solution in light-resistant containers (e.g., amber glass vials). 2. Work in Dim Light: When handling the solution, minimize exposure to direct light, especially UV light.

Issue: I see discoloration or precipitation in my this compound solution.

Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Analyze for Impurities: Use a stability-indicating analytical method, such as HPLC, to identify and quantify degradation products. 2. Review Storage Conditions: Assess your storage conditions (temperature, light, pH) to identify the likely cause of degradation and take corrective actions as described above.
Excipient Incompatibility 1. Review Formulation: Check for potential incompatibilities between this compound and any excipients in your formulation. Common excipients can sometimes promote degradation. 2. Conduct Compatibility Studies: Perform compatibility studies by mixing this compound with individual excipients and storing under accelerated conditions to identify any interactions.
pH Shift 1. Monitor pH: Regularly monitor the pH of the solution, as it can change over time due to degradation or interaction with container components. 2. Use a Buffer: Employ a suitable buffer system to maintain the pH within the optimal range.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution in a solid or solution state at an elevated temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products. The peak areas can be used to estimate the extent of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method.

1. Instrumentation: A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a reported UV max is 313 nm).

  • Injection Volume: 20 µL.

3. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is crucial to ensure that the method can separate the parent drug from all potential degradation products.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected outcomes of stability studies. Note: This data is for illustrative purposes only and should be confirmed by experimental measurements.

Table 1: Hypothetical Effect of Temperature on this compound Degradation (at pH 6.0 for 30 days)

Temperature (°C)% Degradation (Hydrolysis)
4< 1%
255%
4015%

Table 2: Hypothetical Effect of pH on this compound Hydrolysis (at 25°C for 30 days)

pH% Degradation (Hydrolysis)
3.01%
5.03%
7.010%
9.0> 25%

Visualizations

The following diagrams illustrate key concepts related to this compound degradation and analysis.

This compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) This compound->Hydrolysis Oxidation Oxidation (O₂, metal ions) This compound->Oxidation Photodegradation Photodegradation (UV light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., 3-amino-2-butoxybenzoic acid) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Primary degradation pathways of this compound.

cluster_storage Storage Conditions cluster_degradation Degradation Rate Temperature Temperature Degradation_Rate This compound Degradation Rate Temperature->Degradation_Rate Light_Exposure Light Exposure Light_Exposure->Degradation_Rate pH_of_Solution pH of Solution pH_of_Solution->Degradation_Rate Atmosphere Atmosphere Atmosphere->Degradation_Rate

Caption: Factors influencing the degradation rate of this compound.

Sample This compound Sample (Stressed or Stored) HPLC_System HPLC System Sample->HPLC_System Separation Separation on C18 Column HPLC_System->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification of This compound and Degradation Products Chromatogram->Quantification

Caption: Workflow for stability analysis of this compound by HPLC.

References

Technical Support Center: Enhancing Topical Absorption of Metabutoxycaine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Metabutoxycaine topical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for topical formulation development?

A1: Understanding the physicochemical properties of this compound is fundamental to designing effective topical delivery systems. Key parameters are summarized in the table below.

PropertyValueImplication for Topical Formulation
Molecular Weight 308.42 g/mol [1][2]Below the 500 Dalton rule of thumb, suggesting favorable passive diffusion across the stratum corneum.
XLogP3 3.1[3][4]Indicates a moderately lipophilic nature, which is ideal for partitioning into the lipid-rich stratum corneum.
Water Solubility (as Hydrochloride salt) Freely soluble in water and ethanol[2]Allows for flexibility in the choice of vehicle systems, including aqueous gels and hydroalcoholic solutions.
Melting Point (Hydrochloride salt) 117-119°CRelevant for formulation strategies involving thermal processing.

Q2: My this compound formulation shows poor permeation in in-vitro Franz diffusion cell studies. What are the potential causes and solutions?

A2: Poor permeation can stem from several factors related to the formulation, the experimental setup, or the skin membrane. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.

Q3: Which type of formulation is best suited for enhancing the topical absorption of this compound?

A3: The optimal formulation strategy depends on the desired therapeutic outcome (e.g., localized vs. systemic effect, duration of action). Nanoformulations such as nanoemulsions and microemulsions are often employed to enhance the solubility and skin penetration of lipophilic drugs like this compound. Liposomes can also be a viable option for encapsulating this compound to improve its delivery.

Q4: What are the regulatory considerations when using penetration enhancers in a topical formulation?

A4: The use of penetration enhancers is subject to regulatory scrutiny. It is crucial to use enhancers with a well-established safety profile and at concentrations that are considered safe. Regulatory bodies will require data on the enhancer's mechanism of action, potential for skin irritation, and systemic toxicity.

Troubleshooting Guides

Issue: Low Permeation of this compound in Franz Diffusion Cell Assays

This guide provides a step-by-step approach to troubleshooting low drug permeation in your in-vitro experiments.

Potential Cause Troubleshooting Step Recommended Action
Formulation Issues 1. Inadequate Drug Solubilization: this compound may be precipitating out of the formulation.- Verify the solubility of this compound in your vehicle. - Consider incorporating solubilizing agents or co-solvents. - For suspensions, ensure uniform particle size distribution.
2. High Viscosity: The formulation may be too thick, hindering drug release.- Measure the viscosity of your formulation. - If necessary, adjust the concentration of the gelling agent or other viscosity modifiers.
3. Unfavorable Partition Coefficient: The drug may have a higher affinity for the vehicle than the skin.- Modify the vehicle composition to increase the thermodynamic activity of the drug. - Incorporate a chemical penetration enhancer that can favorably alter the drug's partitioning into the stratum corneum.
Experimental Setup Errors 1. Air Bubbles in Receptor Chamber: Air bubbles under the skin membrane can impede diffusion.- Carefully inspect the receptor chamber for any trapped air bubbles before and during the experiment. - Use degassed receptor medium.
2. Improper Skin Membrane Mounting: A loose or damaged membrane can lead to leaks or inconsistent results.- Ensure the skin is properly mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment. - Check for any visible damage to the skin before mounting.
3. Incorrect Receptor Fluid: The receptor fluid may not be maintaining sink conditions.- Ensure the solubility of this compound in the receptor fluid is high enough to maintain sink conditions (concentration in the receptor fluid should not exceed 10% of the drug's solubility in that medium). - Consider adding a solubilizing agent like cyclodextrin or a co-solvent to the receptor fluid.
Skin Membrane Variability 1. High Inter-donor Variability: Skin from different donors can have significant differences in permeability.- Use skin from multiple donors and average the results to account for variability. - Whenever possible, use skin from a single donor for comparative studies.
2. Compromised Skin Integrity: The skin barrier may have been damaged during preparation or storage.- Visually inspect the skin for any defects before the experiment. - Measure the transepidermal water loss (TEWL) to assess the integrity of the stratum corneum.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol outlines a method for preparing an oil-in-water (o/w) nanoemulsion of this compound using a high-energy emulsification method.

Materials:

  • This compound base

  • Oil phase (e.g., Oleic acid, Isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene glycol, Transcutol®)

  • Purified water

  • High-shear homogenizer or ultrasonicator

Method:

  • Preparation of the Oil Phase: Dissolve the accurately weighed amount of this compound in the selected oil.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.

  • Nano-emulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until a translucent nanoemulsion is formed. The energy input and processing time should be optimized to achieve the desired droplet size.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard procedure for evaluating the topical absorption of this compound formulations.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)

  • This compound formulation

  • Control formulation (without enhancer or in a simple vehicle)

  • Syringes and needles for sampling

  • Validated analytical method (e.g., HPLC) for this compound quantification

Method:

  • Skin Preparation: Thaw the frozen skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours). Calculate the steady-state flux (Jss) from the linear portion of the curve and the permeability coefficient (Kp).

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invitro In-Vitro Permeation Study prep_oil Prepare Oil Phase (this compound in Oil) mix Form Coarse Emulsion prep_oil->mix prep_aq Prepare Aqueous Phase (Surfactant/Co-surfactant in Water) prep_aq->mix homogenize High-Energy Homogenization (Nanoemulsion Formation) mix->homogenize charac Characterization (Size, PDI, Zeta Potential) homogenize->charac apply_form Apply Formulation charac->apply_form skin_prep Skin Preparation cell_setup Franz Cell Assembly skin_prep->cell_setup cell_setup->apply_form sampling Collect Samples apply_form->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis (Flux, Kp) analysis->data_analysis

Caption: Experimental workflow for the preparation and in-vitro testing of a this compound nanoemulsion.

troubleshooting_logic start Low Permeation Detected formulation Check Formulation start->formulation setup Check Experimental Setup formulation->setup No solubility Inadequate Solubilization? formulation->solubility Yes viscosity High Viscosity? formulation->viscosity Yes partition Unfavorable Partitioning? formulation->partition Yes skin Evaluate Skin Membrane setup->skin No air_bubbles Air Bubbles Present? setup->air_bubbles Yes mounting Improper Mounting? setup->mounting Yes receptor_fluid Sink Conditions Lost? setup->receptor_fluid Yes variability High Donor Variability? skin->variability Yes integrity Compromised Integrity? skin->integrity Yes

Caption: A logical flowchart for troubleshooting low permeation of this compound in in-vitro studies.

References

Addressing batch-to-batch variability in Metabutoxycaine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Metabutoxycaine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound (2-diethylaminoethyl 3-amino-2-butoxybenzoate) is typically synthesized via a multi-step process. A common approach involves the initial synthesis of the key intermediate, 3-amino-2-butoxybenzoic acid, followed by a Fischer esterification reaction with 2-diethylaminoethanol.

Q2: What are the most common causes of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability can stem from several factors:

  • Raw Material Quality: Inconsistent purity of starting materials, such as 3-amino-2-butoxybenzoic acid and 2-diethylaminoethanol, can introduce impurities and affect reaction kinetics.

  • Reaction Conditions: Minor deviations in temperature, reaction time, catalyst concentration, and pH can lead to significant differences in yield and impurity profiles.

  • Water Content: The presence of water can hinder the Fischer esterification reaction, as it is a reversible process where water is a byproduct.[1]

  • Workup and Purification: Inconsistencies in the neutralization, extraction, and crystallization steps can affect the final purity and yield of this compound.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product, this compound.

Q4: What are the critical quality attributes (CQAs) for this compound that I should monitor?

A4: The critical quality attributes for this compound typically include:

  • Purity: The percentage of the active pharmaceutical ingredient (API) in the final product.

  • Impurity Profile: The identity and quantity of any impurities present.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification processes.

  • Physical Properties: Characteristics such as melting point and crystal form.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms: The final isolated yield of this compound is consistently below expectations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction with TLC to ensure it has gone to completion.- Increase Temperature: Gently reflux the reaction mixture, but be cautious of potential side reactions at excessively high temperatures.- Optimize Catalyst Amount: Ensure an adequate amount of acid catalyst is used to drive the reaction forward.
Equilibrium Limitation - Use Excess Reactant: Employ a molar excess of 2-diethylaminoethanol to shift the equilibrium towards the product side.[1]- Remove Water: Use anhydrous reagents and glassware. Consider using a Dean-Stark apparatus to remove water as it forms during the reaction.[1]
Product Loss During Workup - Check Aqueous Layer: The product may have some solubility in the aqueous layer during extraction. Re-extract the aqueous phase with a suitable organic solvent.- Minimize Washes: Use minimal amounts of cold water during the washing of the final product to reduce loss due to solubility.
Issue 2: High Impurity Levels in the Final Product

Symptoms: Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities in the synthesized this compound.

Common Impurities and Mitigation Strategies:

ImpurityPotential SourceMitigation Strategy
Unreacted 3-amino-2-butoxybenzoic acid Incomplete esterification reaction.- Increase reaction time and/or temperature.- Ensure sufficient acid catalyst is present.
Unreacted 2-diethylaminoethanol Use of a large excess during the reaction.- Optimize the molar ratio of reactants.- Remove excess alcohol during workup through aqueous washes.
N-acylated byproduct Side reaction where the amino group of one molecule of 3-amino-2-butoxybenzoic acid reacts with the carboxylic acid of another.- Use a large excess of the alcohol (2-diethylaminoethanol) to favor esterification over N-acylation.[1]- Avoid excessively high reaction temperatures.[1]
Dialkyl Ether Dehydration of the alcohol (2-diethylaminoethanol) under strong acidic conditions and high temperatures.- Maintain careful control over the reaction temperature.- Avoid using an excessive concentration of the acid catalyst.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-2-butoxybenzoic acid (Illustrative)

This protocol is based on analogous syntheses of substituted aminobenzoic acids.

  • Nitration: 2-Butoxybenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 2-butoxy-3-nitrobenzoic acid.

  • Reduction: The resulting 2-butoxy-3-nitrobenzoic acid is then reduced to 3-amino-2-butoxybenzoic acid. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or a chemical reduction using a reducing agent like tin(II) chloride in hydrochloric acid.

  • Purification: The crude 3-amino-2-butoxybenzoic acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Fischer Esterification)

This protocol is adapted from established procedures for the synthesis of similar local anesthetics.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-2-butoxybenzoic acid and an excess of 2-diethylaminoethanol (which can also serve as the solvent).

  • Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture while stirring. An initial precipitate may form as the amine is protonated.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Neutralize the mixture by slowly adding a solution of sodium carbonate until the pH is basic. This will neutralize the acid catalyst and deprotonate the amino groups, causing the crude this compound to precipitate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Purity Assessment by HPLC (Illustrative)
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak (this compound) and any impurity peaks.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Quality Control start Starting Materials (3-amino-2-butoxybenzoic acid, 2-diethylaminoethanol) esterification Fischer Esterification (H₂SO₄ catalyst, reflux) start->esterification workup Workup (Neutralization, Extraction) esterification->workup purification Purification (Recrystallization) workup->purification final_product Final Product: This compound purification->final_product hplc HPLC Purity Analysis nmr NMR Structural Confirmation final_product->hplc final_product->nmr

Caption: A simplified workflow for the synthesis and quality control of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_impurities High Impurities Troubleshooting start Batch Fails Specification low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No check_reaction Check for complete reaction (TLC) low_yield->check_reaction Yes identify_impurities Identify impurities (HPLC-MS, NMR) high_impurities->identify_impurities Yes check_workup Analyze aqueous layer for product loss check_reaction->check_workup optimize_conditions Optimize reaction conditions (time, temp, excess alcohol) check_workup->optimize_conditions review_starting_materials Check purity of starting materials identify_impurities->review_starting_materials optimize_purification Optimize purification method review_starting_materials->optimize_purification

Caption: A logical workflow for troubleshooting batch-to-batch variability issues.

signaling_pathway This compound This compound membrane Neuronal Membrane This compound->membrane na_channel Voltage-gated Sodium Channel This compound->na_channel Binds to and inhibits channel na_influx Na⁺ Influx na_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential no_signal Blockade of Nerve Impulse action_potential->no_signal

Caption: The mechanism of action of this compound as a local anesthetic.

References

Validation & Comparative

A Comparative Analysis of Metabutoxycaine and Procaine: Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and toxicity of two aminoester local anesthetics, metabutoxycaine and procaine. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds. While both agents function by reversibly blocking sodium channels to inhibit nerve impulse transmission, they exhibit notable differences in their clinical performance and safety profiles.

Executive Summary

This compound, marketed as Primacaine, is primarily utilized in dental procedures and is characterized by a long duration of action. In contrast, procaine is recognized as a low-potency, short-acting local anesthetic with a slower onset. While comprehensive, direct comparative studies with quantitative data are limited, available information suggests this compound may offer advantages in terms of duration of anesthesia. However, a complete toxicological comparison is hampered by the scarcity of publicly available data for this compound.

Efficacy Comparison

The clinical efficacy of a local anesthetic is determined by its potency, onset of action, and duration of action.

Efficacy ParameterThis compound (Primacaine)Procaine
Potency Data not available for direct comparison. Considered to have strong local anesthesia efficacy.[1]Low potency.[2]
Onset of Action Rapid onset.[1]Slow onset.[2]
Duration of Action Long duration, reported to last at least 12 hours after injection.[3]Short duration of action.

Clinical studies on this compound (Primacaine) in dental procedures have indicated a good anesthetic effect for conditions such as pulpitis. Procaine, on the other hand, is generally considered a weaker and shorter-acting anesthetic compared to more modern agents.

Toxicity Comparison

The toxicity of local anesthetics is a critical consideration, with potential adverse effects on the central nervous system (CNS) and cardiovascular system.

Toxicity ParameterThis compound (Primacaine)Procaine
LD50 (Mouse, i.v.) Data not available45 mg/kg
LD50 (Mouse, i.p.) Data not available195 mg/kg
LD50 (Mouse, s.c.) Data not available660 ± 60 mg/kg
LD50 (Rat, s.c.) Data not available600 mg/kg
General Toxicity Reported to be less toxic than lidocaine.Considered one of the least toxic local anesthetics, though hypersensitivity reactions can occur.

Procaine is known to be metabolized in the plasma by pseudocholinesterase to para-aminobenzoic acid (PABA), which is associated with allergic reactions in some individuals. Systemic toxicity of procaine can manifest as CNS excitation (restlessness, tremors) followed by depression, and cardiovascular effects such as bradycardia and arrhythmias.

Mechanism of Action: Signaling Pathway

Both this compound and procaine are aminoester local anesthetics and share a common mechanism of action. They block the transmission of nerve impulses by inhibiting voltage-gated sodium channels in the neuronal cell membrane.

G cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Transitions to Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Blockade Conduction Blockade (No Pain Signal) Na_Channel_Open->Blockade Leads to Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Depolarization Nerve_Impulse->Depolarization Initiates Depolarization->Na_Channel_Resting Opens Na_Influx->Depolarization Propagates Anesthetic This compound / Procaine (Unionized Form) Anesthetic_Ionized Anesthetic (Ionized Form) Anesthetic->Anesthetic_Ionized Crosses membrane and ionizes Anesthetic_Ionized->Na_Channel_Open Binds to intracellular site

Fig. 1: Mechanism of action of aminoester local anesthetics.

The unionized form of the anesthetic penetrates the lipid-rich nerve membrane. Once inside the neuron, it equilibrates into its ionized form, which then binds to the intracellular portion of the voltage-gated sodium channel, stabilizing it in the inactivated state and preventing sodium influx. This action raises the threshold for electrical excitation and prevents the propagation of the action potential.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the efficacy and toxicity of local anesthetics.

Efficacy Testing (Clinical)

A common method to assess the anesthetic efficacy in a clinical dental setting involves a randomized, double-blind trial design.

G Patient_Recruitment Patient Recruitment (e.g., requiring dental extraction) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Procaine Randomization->Group_B Anesthetic_Admin Anesthetic Administration (Double-Blinded) Group_A->Anesthetic_Admin Group_B->Anesthetic_Admin Efficacy_Assessment Efficacy Assessment Anesthetic_Admin->Efficacy_Assessment Onset, Duration, Pain Scores (VAS) Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis

Fig. 2: Workflow for a clinical trial comparing local anesthetic efficacy.

Protocol:

  • Patient Selection: Recruit healthy adult volunteers requiring a specific dental procedure (e.g., extraction of a mandibular molar).

  • Randomization: Randomly assign participants to receive either this compound or procaine in a double-blind manner.

  • Anesthetic Administration: Administer a standardized volume and concentration of the assigned anesthetic via a specific injection technique (e.g., inferior alveolar nerve block).

  • Efficacy Measurement:

    • Onset of Action: Record the time from injection to the absence of sensation, often tested using an electric pulp tester.

    • Duration of Action: Monitor the time until the return of normal sensation.

    • Anesthetic Success: Evaluate the absence of pain during the dental procedure using a Visual Analog Scale (VAS).

  • Data Analysis: Statistically compare the onset, duration, and anesthetic success rates between the two groups.

Toxicity Testing (Preclinical)

The acute toxicity of a substance is typically determined by calculating its median lethal dose (LD50).

G Animal_Groups Divide animals (e.g., mice) into groups Dose_Admin Administer graded doses of the anesthetic (e.g., intravenous, subcutaneous) Animal_Groups->Dose_Admin Observation Observe for a set period (e.g., 24 hours) Dose_Admin->Observation Record_Mortality Record the number of deaths in each group Observation->Record_Mortality LD50_Calculation Calculate LD50 using a statistical method (e.g., Probit analysis) Record_Mortality->LD50_Calculation

Fig. 3: General workflow for determining the LD50 of a substance.

Protocol:

  • Animal Model: Use a standardized strain of laboratory animals (e.g., Swiss albino mice).

  • Dose Groups: Divide the animals into several groups, with each group receiving a different dose of the test substance.

  • Route of Administration: Administer the anesthetic via a specific route (e.g., intravenous, subcutaneous, intraperitoneal).

  • Observation: Observe the animals for a defined period (typically 24 hours) for signs of toxicity and mortality.

  • LD50 Calculation: Use a statistical method, such as the probit method, to calculate the dose that is lethal to 50% of the animals in the test population.

Conclusion

Based on the available data, this compound appears to be a longer-acting local anesthetic with a more rapid onset compared to procaine, making it suitable for dental procedures requiring sustained anesthesia. While it is suggested to have a favorable toxicity profile, a direct quantitative comparison with procaine is not possible due to the lack of specific LD50 data for this compound. Procaine remains a benchmark for low-potency, short-duration local anesthesia. Further head-to-head clinical and preclinical studies are warranted to provide a more definitive comparative assessment of the efficacy and toxicity of these two agents.

References

A Comparative Analysis of Metabutoxycaine and Other Ester Anesthetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical and pharmacological properties of Metabutoxycaine in comparison to classic ester local anesthetics reveals a landscape of nuanced differences in potency, duration, and safety profiles. This guide synthesizes available data to provide a comparative framework for researchers and professionals in drug development.

This compound, a lesser-known ester local anesthetic, presents a unique profile when juxtaposed with its more established counterparts such as procaine, tetracaine, and benzocaine. Understanding these differences is crucial for the development of new anesthetic agents and the optimization of existing clinical applications.

Physicochemical and Pharmacokinetic Properties: A Tabular Comparison

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties. Key parameters such as pKa, lipid solubility (logP), and protein binding percentage govern the onset of action, potency, and duration of the anesthetic effect. While comprehensive experimental data for this compound is limited in publicly accessible literature, a computed value for its lipid solubility is available. The following table summarizes these critical parameters for this compound and other selected ester anesthetics.

AnestheticpKaLipid Solubility (logP)Protein Binding (%)Onset of ActionDuration of Action
This compound Data not available3.1 (Computed)[1]Data not availableData not availableAt least 12 hours[2]
Procaine 8.91.76%SlowShort
Tetracaine 8.54.175%SlowLong
Benzocaine ~3.51.9Not applicable (used topically)RapidShort

Mechanism of Action: A Shared Pathway

Ester local anesthetics, including this compound, share a common mechanism of action. They function by blocking voltage-gated sodium channels in the neuronal cell membrane.[3] This blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3][4] The result is a transient and reversible inhibition of nerve conduction, leading to a loss of sensation in the targeted area.

The following diagram illustrates the signaling pathway of ester local anesthetics at the neuronal membrane.

LocalAnestheticMechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space NaChannel_closed Voltage-gated Na+ Channel (Resting State) NaChannel_open Voltage-gated Na+ Channel (Open State) NaChannel_closed->NaChannel_open NaChannel_inactive Voltage-gated Na+ Channel (Inactive State) NaChannel_open->NaChannel_inactive Block Blockade of Na+ influx NaChannel_open->Block NaChannel_inactive->NaChannel_closed Repolarization LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized pKa dependent equilibrium LA_unionized_intra Local Anesthetic (Unionized) LA_unionized->LA_unionized_intra Diffusion LA_ionized_intra Local Anesthetic (Ionized) LA_unionized_intra->LA_ionized_intra Equilibration LA_ionized_intra->NaChannel_open Binding NerveImpulse Nerve Impulse NerveImpulse->NaChannel_closed Depolarization

Mechanism of action of ester local anesthetics.

Experimental Protocols: Methodologies for Comparative Analysis

To ensure objective and reproducible comparisons between local anesthetics, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize and compare these agents.

Determination of Physicochemical Properties

1. pKa Determination by Potentiometric Titration:

  • Objective: To determine the acid dissociation constant (pKa) of the local anesthetic.

  • Method:

    • A standard solution of the local anesthetic is prepared in deionized water.

    • The solution is placed in a thermostatically controlled vessel at a constant temperature (e.g., 25°C).

    • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the anesthetic solution.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined as the pH at the half-equivalence point of the titration curve.

2. Lipid Solubility (Octanol-Water Partition Coefficient - logP) by Shake-Flask Method:

  • Objective: To measure the hydrophobicity of the local anesthetic.

  • Method:

    • A solution of the local anesthetic of known concentration is prepared in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).

    • The mixture is shaken vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • The mixture is then centrifuged to separate the n-octanol and aqueous phases.

    • The concentration of the anesthetic in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

3. Plasma Protein Binding by Equilibrium Dialysis:

  • Objective: To determine the percentage of the local anesthetic that binds to plasma proteins.

  • Method:

    • A dialysis cell is prepared with two chambers separated by a semi-permeable membrane that allows the passage of small molecules (the anesthetic) but not large proteins.

    • One chamber is filled with plasma (e.g., human serum albumin) and the other with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

    • A known concentration of the local anesthetic is added to the plasma chamber.

    • The dialysis cell is incubated at a physiological temperature (37°C) with gentle agitation until equilibrium is reached (typically 4-24 hours).

    • At equilibrium, samples are taken from both chambers, and the concentration of the anesthetic is measured using an appropriate analytical method (e.g., LC-MS/MS).

    • The percentage of protein binding is calculated using the formula: % Bound = [(Total concentration in plasma chamber - Concentration in buffer chamber) / Total concentration in plasma chamber] x 100.

In Vivo Efficacy and Toxicity Assessment: A Workflow

The following diagram outlines a typical experimental workflow for the comparative in vivo evaluation of local anesthetics.

inVivoWorkflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Rat, Guinea Pig) Grouping Randomize Animals into Treatment Groups AnimalModel->Grouping AnestheticPrep Prepare Anesthetic Solutions (this compound, Procaine, etc.) AnestheticPrep->Grouping Administration Administer Anesthetic (e.g., Sciatic Nerve Block) Grouping->Administration Onset Measure Onset of Action (e.g., Tail-flick test) Administration->Onset Duration Measure Duration of Action (e.g., Hot plate test) Onset->Duration Toxicity Monitor for Systemic Toxicity (e.g., Seizures, Cardiac Events) Duration->Toxicity Data Collect and Analyze Data (Statistical Comparison) Toxicity->Data Conclusion Draw Conclusions on Comparative Efficacy and Safety Data->Conclusion

Workflow for in vivo comparison of local anesthetics.

Discussion and Future Directions

The limited availability of experimental data for this compound underscores the need for further research to fully characterize its pharmacological profile. The computed logP value of 3.1 suggests a moderate to high lipid solubility, which often correlates with higher potency and a longer duration of action. The reported duration of at least 12 hours for this compound in dental applications appears to support this.

In comparison, procaine, with its lower lipid solubility, has a shorter duration of action. Tetracaine, being highly lipid-soluble, exhibits a long duration of action. Benzocaine's low pKa contributes to its rapid onset when applied topically.

A comprehensive understanding of this compound's pKa and protein binding percentage is critical for a more precise comparison. Future studies should aim to experimentally determine these values. Furthermore, direct, head-to-head in vivo studies comparing the efficacy and toxicity of this compound with other ester anesthetics using standardized protocols are warranted. Such research will be invaluable for elucidating the potential clinical advantages and disadvantages of this compound and for guiding the development of next-generation local anesthetics with optimized safety and efficacy profiles.

References

Validating the Anesthetic Efficacy of Metabutoxycaine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following sections present a summary of quantitative data from various in vivo studies, detailed experimental protocols for assessing anesthetic efficacy, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Anesthetic Efficacy

The data presented below is collated from multiple in vivo studies on different animal models. Direct comparison should be approached with caution due to variations in experimental conditions.

Anesthetic AgentAnimal ModelConcentrationOnset of Action (minutes)Duration of Action (minutes)Reference
Lidocaine Dog2%10 - 1560 - 120[1]
Horse2%-113[2]
Rat0.9% (min. dose)--
Bupivacaine Dog0.5%20 - 30240 - 360[1]
Pig (infant)0.5%-60 - 180[3]
Mouse0.25%-55[4]
Procaine Horse10mg-5
Horse (w/ epinephrine)5mg-120
Horse (w/ epinephrine)10mg-180

Note: The potency of local anesthetics is often compared relative to a standard, such as procaine.

Anesthetic AgentRelative Potency (compared to Procaine=1)
Procaine 1
Lidocaine 4
Bupivacaine 16

Experimental Protocols

Detailed methodologies are crucial for the valid assessment of anesthetic efficacy. Below are protocols for common in vivo models.

Infiltration Anesthesia in a Guinea Pig Model

This method assesses the efficacy of a local anesthetic infiltrated directly into the tissue.

  • Animal Model: Healthy adult guinea pigs.

  • Procedure:

    • The dorsal skin of the guinea pig is shaved.

    • The test anesthetic solution is injected intradermally at a specific, marked site.

    • A control (e.g., saline) is injected at a contralateral site.

  • Assessment of Anesthesia:

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, the injection site is stimulated.

    • Stimulation is typically performed with a sharp probe (e.g., von Frey filaments) or a pinprick.

    • The presence or absence of a skin twitch (panniculus carnosus reflex) is observed.

  • Data Collection:

    • Onset of action: The time taken for the reflex to be abolished after injection.

    • Duration of action: The time taken for the reflex to return after it was abolished.

Sciatic Nerve Block in a Rat Model

This model evaluates the efficacy of a local anesthetic in blocking conduction in a major nerve.

  • Animal Model: Adult rats (e.g., Sprague-Dawley or Wistar).

  • Procedure:

    • The rat is anesthetized with a general anesthetic.

    • The area over the sciatic notch is shaved and prepared.

    • The test anesthetic solution is injected in close proximity to the sciatic nerve.

  • Assessment of Anesthesia:

    • Motor Block: The degree of motor function loss in the hind limb is assessed using a scoring system (e.g., observing for limb dragging).

    • Sensory Block: The response to a noxious stimulus (e.g., tail-flick test with a radiant heat source or paw withdrawal from a hot plate) is measured.

  • Data Collection:

    • Onset of action: The time to the appearance of complete motor or sensory block.

    • Duration of action: The time to the complete recovery of motor or sensory function.

Mandatory Visualization

Signaling Pathway of Local Anesthetics

Local anesthetics primarily exert their effect by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the propagation of action potentials.

LocalAnestheticPathway Signaling Pathway of Local Anesthetics cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NaChannel_Closed Voltage-Gated Na+ Channel (Resting State) NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Closed->NaChannel_Open NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivates Block Blockade of Na+ Influx NaChannel_Open->Block NaChannel_Inactive->NaChannel_Closed Repolarization LA_Unionized Local Anesthetic (Unionized Form) LA_Ionized Local Anesthetic (Ionized Form) LA_Unionized->LA_Ionized Crosses Membrane & Ionizes LA_Ionized->NaChannel_Open Binds to Channel Pore NoAP Inhibition of Action Potential Block->NoAP Depolarization Nerve Impulse (Depolarization) Depolarization->NaChannel_Closed Opens Channel

Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Workflow for In Vivo Anesthetic Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a local anesthetic in an animal model.

ExperimentalWorkflow Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis AnimalSelection Animal Selection & Acclimatization Grouping Randomization into Treatment Groups AnimalSelection->Grouping Baseline Baseline Sensory/Motor Testing Grouping->Baseline AnestheticAdmin Anesthetic Administration (Test & Control) Baseline->AnestheticAdmin TimePoints Testing at Predetermined Time Intervals AnestheticAdmin->TimePoints Onset Determine Onset of Action TimePoints->Onset Duration Determine Duration of Action TimePoints->Duration DataCollection Data Recording Onset->DataCollection Duration->DataCollection Stats Statistical Analysis DataCollection->Stats Results Results Interpretation & Comparison Stats->Results

A generalized workflow for in vivo local anesthetic efficacy studies.

References

Comparative Analysis of Metabutoxycaine Cross-Reactivity with Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Metabutoxycaine with other commonly used local anesthetics. The information is supported by experimental data from published studies and includes detailed methodologies for key allergy testing protocols. This document aims to be an objective resource for professionals in drug development and research, offering insights into the allergenic potential of local anesthetics.

Introduction to Local Anesthetic Cross-Reactivity

Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides. This structural difference is a primary determinant of their metabolic pathways and, consequently, their potential for causing allergic reactions and cross-reactivity.

  • Ester-type Anesthetics: This group, which includes this compound, procaine, benzocaine, and tetracaine, is metabolized by plasma cholinesterases to para-aminobenzoic acid (PABA) or similar compounds. PABA is a known allergen, and as a result, ester-type local anesthetics are associated with a higher incidence of allergic reactions. There is a high degree of cross-reactivity among anesthetics within this group.

  • Amide-type Anesthetics: This group includes lidocaine, mepivacaine, bupivacaine, and articaine. They are metabolized in the liver and do not produce PABA. True allergic reactions to amide local anesthetics are exceedingly rare, and cross-reactivity within this group is uncommon, though it has been reported.

This compound, chemically identified as 2-diethylaminoethyl 3-amino-2-butoxybenzoate, is an ester-type local anesthetic. Due to its metabolism to a PABA-like molecule, it is presumed to share the high potential for cross-reactivity characteristic of the ester class.

Quantitative Data on Local Anesthetic Cross-Reactivity

While direct quantitative data on the cross-reactivity of this compound is limited in publicly available literature, data from large-scale studies on other local anesthetics can provide valuable insights. The following table summarizes findings from a significant retrospective analysis of patch-test reactions to topical anesthetics.

Anesthetic TestedNumber of Patients TestedPatients with Allergic Reaction (%)Patients Reacting to Only One Anesthetic (%)Notes on Cross-Reactivity
Benzocaine (Ester) 10,0611.71% (172 patients)93.0% (of all reacting patients)Most prevalent allergen in the study. Five patients reacted to both benzocaine and tetracaine (both esters).
Lidocaine (Amide) 10,0610.66% (66 patients)93.0% (of all reacting patients)Two patients reacted to all three amides tested (lidocaine, dibucaine, prilocaine).
Dibucaine (Amide) 10,0610.95% (96 patients)93.0% (of all reacting patients)Reactions were significantly more frequent in Canada than in the United States.
Tetracaine (Ester) 10,0610.38% (38 patients)93.0% (of all reacting patients)Five patients reacted to both tetracaine and benzocaine.
Prilocaine (Amide) 10,0610.08% (8 patients)93.0% (of all reacting patients)Least common allergen in this study.
Multiple Anesthetics 344 (reacting patients)N/A7.0% (24 patients)Of patients reacting to more than one anesthetic, 79% (19 out of 24) reacted to both an amide and an ester, suggesting that cross-reactivity patterns are not always consistent with structural groups[1].

A study on the lymphocyte transformation test (LTT) for drug hypersensitivity found that for the group of anesthetics, there was a 9.7% rate of analytically positive responses[2]. Another LTT-based study observed that in patients with urticaria and angioedema after local anesthetic application, 6 out of 10 had a positive LTT result[3].

Signaling Pathways in Allergic Reactions to Local Anesthetics

Allergic reactions to local anesthetics can be immediate (Type I hypersensitivity) or delayed (Type IV hypersensitivity).

Type I (IgE-Mediated) Hypersensitivity: This is a rapid allergic reaction that occurs within minutes of exposure. It is more commonly associated with ester-type local anesthetics due to their PABA metabolite.

Type_I_Hypersensitivity cluster_initial_exposure Initial Exposure cluster_re_exposure Re-exposure Antigen (PABA) Antigen (PABA) APC Antigen Presenting Cell Antigen (PABA)->APC TH2 T-Helper 2 Cell APC->TH2 BCell B-Cell TH2->BCell PlasmaCell Plasma Cell BCell->PlasmaCell IgE IgE Antibodies PlasmaCell->IgE MastCell Mast Cell IgE->MastCell binds to Degranulation Degranulation MastCell->Degranulation Antigen_Re Antigen (PABA) Antigen_Re->MastCell cross-links IgE Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Urticaria, Angioedema, Anaphylaxis Mediators->Symptoms

Figure 1: Type I (IgE-Mediated) Hypersensitivity Pathway.

Type IV (T-Cell Mediated) Hypersensitivity: This is a delayed reaction that typically manifests as contact dermatitis 24-72 hours after exposure.

Type_IV_Hypersensitivity Hapten Hapten (Local Anesthetic) Antigen Antigen Hapten->Antigen CarrierProtein Carrier Protein (in skin) CarrierProtein->Antigen APC Antigen Presenting Cell Antigen->APC TCell Sensitized T-Cell APC->TCell Cytokines Cytokine Release TCell->Cytokines on re-exposure Inflammation Inflammation & Tissue Damage (Contact Dermatitis) Cytokines->Inflammation

Figure 2: Type IV (T-Cell Mediated) Hypersensitivity Pathway.

Experimental Protocols for Allergy Testing

A definitive diagnosis of a local anesthetic allergy requires a systematic approach involving several key experimental procedures.

Experimental Workflow

The general workflow for investigating a suspected local anesthetic allergy is as follows:

Experimental_Workflow PatientHistory Patient History of Adverse Reaction SkinPrickTest Skin Prick Test (SPT) PatientHistory->SkinPrickTest PatchTest Patch Test PatientHistory->PatchTest for delayed reactions LTT Lymphocyte Transformation Test (LTT) PatientHistory->LTT in vitro alternative IntradermalTest Intradermal Test (IDT) SkinPrickTest->IntradermalTest if negative SubcutaneousChallenge Subcutaneous Challenge (Gold Standard) IntradermalTest->SubcutaneousChallenge if negative Diagnosis Diagnosis of Allergy and Cross-Reactivity PatchTest->Diagnosis LTT->Diagnosis SubcutaneousChallenge->Diagnosis

Figure 3: Diagnostic Workflow for Local Anesthetic Allergy.
Detailed Methodologies

1. Skin Prick Test (SPT)

  • Objective: To detect the presence of drug-specific IgE antibodies, indicating a potential Type I (immediate) hypersensitivity.

  • Methodology:

    • A small drop of the undiluted, preservative-free local anesthetic solution is placed on the patient's forearm.

    • The epidermis is pricked through the drop using a sterile lancet.

    • Positive (histamine) and negative (saline) controls are applied simultaneously.

    • The site is observed for 15-20 minutes.

    • A positive result is indicated by a wheal (a raised, blanched bump) of at least 3 mm in diameter larger than the negative control.

2. Intradermal Test (IDT)

  • Objective: A more sensitive test for detecting IgE-mediated allergy, performed if the SPT is negative.

  • Methodology:

    • A small volume (e.g., 0.02 mL) of a diluted (typically 1:100, then 1:10 if negative), preservative-free local anesthetic is injected intradermally into the forearm to raise a small bleb.

    • Positive and negative controls are also injected.

    • The injection site is observed for 15-20 minutes.

    • A positive reaction is characterized by an increase in the wheal diameter of at least 3 mm from the initial bleb, accompanied by erythema.

3. Patch Test

  • Objective: To diagnose Type IV (delayed) hypersensitivity, which typically manifests as allergic contact dermatitis.

  • Methodology:

    • A small amount of the local anesthetic (e.g., in petrolatum) is applied to a small patch.

    • The patch is applied to the patient's back and secured with hypoallergenic tape.

    • The patch remains in place for 48 hours, during which the area must be kept dry.

    • The patch is removed at 48 hours, and an initial reading is taken. A final reading is performed at 72 or 96 hours.

    • A positive reaction is indicated by erythema, papules, or vesicles at the application site.

4. Lymphocyte Transformation Test (LTT)

  • Objective: An in vitro method to detect drug-specific T-cell sensitization, indicative of Type IV hypersensitivity.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the patient's blood.

    • The cells are cultured in the presence of the suspected local anesthetic.

    • If the patient's T-cells are sensitized to the drug, they will proliferate.

    • Cell proliferation is measured, often by the incorporation of a radioactive tracer ([3H]-thymidine) into the DNA of the dividing cells.

    • The result is expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the drug to the proliferation of a control culture. An SI above a certain threshold (e.g., >2 or >3) is considered positive.

Conclusion

The cross-reactivity of this compound with other local anesthetics has not been extensively studied in dedicated clinical trials. However, based on its chemical structure as an ester-type local anesthetic, a high potential for cross-reactivity with other ester-based agents (e.g., procaine, benzocaine, tetracaine) can be inferred. This is due to their common metabolic pathway that produces PABA or structurally similar allergenic compounds.

Conversely, cross-reactivity between this compound and amide-type local anesthetics (e.g., lidocaine, mepivacaine) is considered highly unlikely. Therefore, in cases of a confirmed allergy to an ester-type anesthetic, an amide-type agent is often a safe alternative, pending appropriate allergy testing.

For drug development and research professionals, it is crucial to consider the potential for cross-reactivity when developing new local anesthetic formulations and to have robust protocols for allergy testing in clinical trials. The experimental methodologies detailed in this guide provide a framework for the systematic evaluation of hypersensitivity reactions to local anesthetics.

References

In Vitro Potency of Metabutoxycaine on Different Nerve Fiber Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of Metabutoxycaine and other local anesthetics on different nerve fiber types. Due to the limited direct experimental data on this compound, its potency is predicted based on its physicochemical properties in relation to well-researched local anesthetics. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in research and drug development.

Comparative Analysis of Physicochemical Properties and In Vitro Potency

The potency of a local anesthetic is significantly influenced by its physicochemical properties, primarily its lipid solubility (logP), pKa, and protein binding. These properties dictate the molecule's ability to penetrate the nerve membrane and bind to its target, the voltage-gated sodium channel.

This compound , an ester-type local anesthetic, is predicted to have a high lipid solubility (logP ≈ 3.8) and a pKa of approximately 8.9. High lipid solubility is strongly correlated with increased anesthetic potency.[1][2] The pKa determines the proportion of the drug in the ionized and non-ionized forms at physiological pH, which affects the onset of action.

The following table compares the physicochemical properties and reported in vitro potencies (IC50 values) of this compound (predicted) with Lidocaine, Procaine, and Bupivacaine on different nerve fiber types. The IC50 values represent the concentration of the anesthetic required to produce a 50% block of the nerve fiber's action potential.

Local AnestheticTypepKalogPProtein Binding (%)Nerve Fiber TypeIC50 (mM)
This compound Ester~8.9 (Predicted)~3.8 (Predicted)High (Predicted)A-deltaPredicted to be low
C-fiberPredicted to be low
Lidocaine Amide7.92.964A-beta0.41 ± 0.15
A-delta0.32 ± 0.18
C-fiber0.80 ± 0.32
Procaine Ester9.11.96A-fibersNot specified
C-fibersNot specified
Bupivacaine Amide8.13.495A-fibersNot specified
C-fibersNot specified

Note: Predicted values for this compound are based on computational models and its structural similarity to other local anesthetics. The potency is predicted to be high (low IC50) due to its high lipid solubility.

Mechanism of Action: Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the nerve membrane. The un-ionized form of the anesthetic diffuses across the nerve sheath and membrane, while the ionized form is thought to be more active in binding to the intracellular side of the sodium channel, stabilizing it in an inactive state.

G cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized LA_unionized_intra Local Anesthetic (Unionized) LA_unionized->LA_unionized_intra Diffusion Na_channel Voltage-gated Sodium Channel Na_influx Sodium Influx Na_channel->Na_influx Blockade LA_ionized_intra Local Anesthetic (Ionized) LA_unionized_intra->LA_ionized_intra LA_ionized_intra->Na_channel Binding AP_propagation Action Potential Propagation Na_influx->AP_propagation Inhibition

Caption: Signaling pathway of local anesthetic action.

Experimental Protocols for In Vitro Potency Assessment

The in vitro potency of local anesthetics on different nerve fiber types is commonly determined using electrophysiological techniques. These methods allow for the direct measurement of nerve excitability and conduction in response to the application of the anesthetic.

Compound Action Potential (CAP) Recording

This technique involves recording the summated electrical activity of a whole nerve trunk in response to an electrical stimulus. It provides information about the differential block of nerve fibers based on their conduction velocities (e.g., fast-conducting A-fibers and slow-conducting C-fibers).

Experimental Workflow:

G Nerve_prep Isolated Nerve (e.g., sciatic nerve) Chamber Recording Chamber with Ringer's Solution Nerve_prep->Chamber Stim_electrodes Stimulating Electrodes Chamber->Stim_electrodes Rec_electrodes Recording Electrodes Chamber->Rec_electrodes LA_app Local Anesthetic Application Chamber->LA_app Amplifier Amplifier Rec_electrodes->Amplifier Data_acq Data Acquisition System Amplifier->Data_acq Analysis CAP Amplitude and Conduction Velocity Analysis Data_acq->Analysis

Caption: Experimental workflow for Compound Action Potential (CAP) recording.

Protocol:

  • Nerve Dissection: An appropriate nerve (e.g., frog sciatic nerve or rabbit vagus nerve) is carefully dissected and placed in a recording chamber containing oxygenated Ringer's solution.

  • Electrode Placement: The nerve is positioned across a series of electrodes. A pair of stimulating electrodes is placed at one end, and one or more pairs of recording electrodes are placed at a distance along the nerve.

  • Stimulation and Recording: Supramaximal electrical stimuli are delivered to the nerve, and the resulting compound action potentials (CAPs) are recorded. The CAP will show distinct peaks corresponding to different fiber types (e.g., Aα/β, Aδ, and C fibers) based on their conduction velocities.

  • Local Anesthetic Application: The nerve is superfused with a known concentration of the local anesthetic.

  • Data Analysis: The amplitude of the CAP peaks for each fiber type is measured over time to determine the rate and extent of the conduction block. The IC50 is calculated as the concentration that reduces the CAP amplitude by 50%.

Single-Fiber Recording

This method allows for the recording of action potentials from individual nerve fibers, providing a more precise measurement of the anesthetic's effect on specific fiber types.

Protocol:

  • Nerve Preparation: A nerve trunk is dissected and placed in a recording chamber.

  • Fiber Teasing: The nerve sheath is desheathed, and the nerve trunk is carefully teased apart using fine needles to isolate a single functional axon or a very small bundle of fibers.

  • Recording: A recording electrode is placed in contact with the isolated fiber to record its spontaneous or electrically evoked action potentials.

  • Anesthetic Application and Analysis: The preparation is exposed to the local anesthetic, and the changes in action potential firing are recorded and analyzed to determine the blocking concentration.

Voltage-Clamp Technique

The voltage-clamp technique is used to measure the ionic currents across the membrane of a single cell (e.g., a neuron from a dorsal root ganglion) while holding the membrane potential at a set level. This allows for the direct study of the effect of the local anesthetic on the function of voltage-gated sodium channels.

Experimental Workflow:

G Cell_prep Isolated Neuron Patch_pipette Patch-Clamp Pipette (filled with intracellular solution) Cell_prep->Patch_pipette LA_perf Local Anesthetic Perfusion Cell_prep->LA_perf Seal Gigaohm Seal Formation Patch_pipette->Seal VC_amp Voltage-Clamp Amplifier Seal->VC_amp Measured_I Measured Current VC_amp->Measured_I Command_V Command Voltage Command_V->VC_amp Analysis Sodium Current Inhibition Analysis Measured_I->Analysis

Caption: Experimental workflow for the Voltage-Clamp technique.

Protocol:

  • Cell Preparation: Neurons are isolated and cultured.

  • Patch-Clamping: A glass micropipette with a very small tip is brought into contact with the cell membrane to form a high-resistance "gigaohm" seal. The patch of membrane can then be excised or the cell membrane can be ruptured to allow whole-cell recording.

  • Voltage Control and Current Measurement: The voltage-clamp amplifier holds the membrane potential at a desired level and measures the current required to do so. Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.

  • Anesthetic Application: The local anesthetic is applied to the cell via perfusion.

  • Data Analysis: The reduction in the peak sodium current in the presence of the anesthetic is measured to determine the concentration-dependent block of the sodium channels.

Conclusion

Based on its high predicted lipid solubility, this compound is expected to be a potent local anesthetic. Its in vitro potency on different nerve fiber types is likely to be comparable to or greater than that of Bupivacaine. However, direct experimental verification using the detailed protocols described in this guide is necessary to confirm these predictions and to fully characterize its pharmacological profile. This comparative guide provides a framework for researchers to design and interpret in vitro studies on this compound and other novel local anesthetic compounds.

References

A Comparative Analysis of Metabutoxycaine and Bupivacaine: Duration of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the duration of local anesthesia provided by Metabutoxycaine and the well-established long-acting anesthetic, Bupivacaine.

This guide provides a comparative overview of this compound and Bupivacaine, with a focus on their duration of action as local anesthetics. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies. While extensive experimental data is available for Bupivacaine, allowing for a detailed quantitative analysis, publicly accessible research on this compound is limited. This guide presents the available information for a qualitative comparison and outlines standard experimental protocols for the determination of local anesthetic duration of action.

Mechanism of Action: A Shared Pathway

Both this compound and Bupivacaine, like other local anesthetics, exert their effects by blocking voltage-gated sodium channels within the neuronal membrane.[1][2][3][4] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[1] By preventing the transmission of nerve impulses, these agents produce a transient and reversible loss of sensation in the localized area of administration. The duration of this effect is a critical factor in the clinical application of any local anesthetic.

cluster_preclinical Preclinical Phase (Animal Model) cluster_clinical Clinical Phase (Human Subjects) Animal_model Selection of Animal Model (e.g., rat, guinea pig) Anesthetic_admin Administration of Local Anesthetic (e.g., subcutaneous, nerve block) Animal_model->Anesthetic_admin Sensory_test Sensory Testing (e.g., tail-flick, von Frey filaments) Anesthetic_admin->Sensory_test Motor_test Motor Function Assessment (e.g., grip strength, rotarod) Anesthetic_admin->Motor_test Data_collection Data Collection and Analysis (Onset and Duration of Block) Sensory_test->Data_collection Motor_test->Data_collection Ethical_approval Ethical Approval and Informed Consent Data_collection->Ethical_approval Transition to Clinical Trials Subject_recruitment Subject Recruitment Ethical_approval->Subject_recruitment Anesthetic_application Application of Local Anesthetic Subject_recruitment->Anesthetic_application Pain_assessment Pain Assessment (e.g., Visual Analog Scale) Anesthetic_application->Pain_assessment Sensory_mapping Sensory and Motor Block Assessment Anesthetic_application->Sensory_mapping Pharmacokinetic_analysis Pharmacokinetic Analysis Pain_assessment->Pharmacokinetic_analysis Sensory_mapping->Pharmacokinetic_analysis Statistical_analysis Statistical Analysis of Duration Pharmacokinetic_analysis->Statistical_analysis cluster_knowledge Current Knowledge Base cluster_data Available Data cluster_conclusion Comparative Conclusion This compound This compound Metabutoxycaine_data Qualitative Data: - Long-acting - Used in dentistry - 'At least 12 hours' duration This compound->Metabutoxycaine_data Bupivacaine Bupivacaine Bupivacaine_data Quantitative Data: - Extensive clinical trial data - Dose-dependent duration - Route-dependent duration - Well-defined pharmacokinetic profile Bupivacaine->Bupivacaine_data Conclusion Direct quantitative comparison is not feasible. This compound appears to be a long-acting anesthetic, but further research is required to establish its comparative efficacy and duration of action against well-characterized agents like Bupivacaine. Metabutoxycaine_data->Conclusion Bupivacaine_data->Conclusion

References

Comparative Efficacy Analysis of Metabutoxycaine and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the statistical and experimental data on the efficacy of Metabutoxycaine in comparison to established local anesthetic agents.

This guide provides a detailed comparison of the local anesthetic this compound with commonly used agents such as Lidocaine, Bupivacaine, and Ropivacaine. The following sections present a summary of quantitative efficacy data, detailed experimental protocols for assessing local anesthetics, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Efficacy Data

The efficacy of a local anesthetic is primarily determined by its potency, onset of action, and duration of action. The following table summarizes available data for this compound and its comparators. It is important to note that direct comparative clinical trial data for this compound against other local anesthetics is limited in publicly accessible literature. The data presented is compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.

Anesthetic AgentConcentration(s) StudiedOnset of ActionDuration of ActionPotency Ratio (vs. Lidocaine)
This compound Not specified in available clinical trialsData not available from comprehensive clinical trialsAt least 12 hours[1]1.5[2]
Lidocaine 2%2-3 minutes (IANB)[3]; ~5 minutes (IANB)[4]; 22.6 ± 30.9 minutes (IANB)[5]~3.5 hours; 53.0 ± 27.4 minutes (IANB)1
Bupivacaine 0.5%6-10 minutes; ~5.5 minutesUp to 12 hours (soft tissue); ~9 hours4
Ropivacaine 0.5%, 0.75%2-3 minutes (0.5%); <10 minutes (0.75% for mandibular block)>5 hours (0.5%); 2-6 hours (pulpal anesthesia, 0.75%)Similar to Bupivacaine

IANB: Inferior Alveolar Nerve Block

Experimental Protocols

The evaluation of local anesthetic efficacy typically involves preclinical and clinical studies designed to measure the onset, duration, and quality of sensory and/or motor blockade.

Preclinical Models (In Vivo)

A common preclinical method for evaluating local anesthetics is the rodent model, which assesses the response to a noxious stimulus after administration of the anesthetic agent.

Example: Rat Sciatic Nerve Block Model

  • Animal Model: Adult Sprague-Dawley rats are commonly used.

  • Anesthetic Administration: The sciatic nerve is located through anatomical landmarks, and a specific volume and concentration of the local anesthetic solution are injected in close proximity to the nerve.

  • Efficacy Assessment:

    • Sensory Blockade: The paw withdrawal reflex to a thermal or mechanical stimulus (e.g., hot plate, von Frey filaments) is tested at predetermined intervals. The absence of a withdrawal response indicates a successful sensory block.

    • Motor Blockade: The ability of the rat to bear weight on the affected limb or its performance on a rotarod test is evaluated to assess the degree of motor blockade.

  • Data Collection: The onset of action is recorded as the time from injection to the first absence of a withdrawal reflex. The duration of action is the time from the onset of the block until the return of the sensory or motor function.

Clinical Trial Design (Human)

Clinical trials in humans are essential for determining the efficacy and safety of local anesthetics in a clinical setting, such as dental procedures.

Example: Inferior Alveolar Nerve Block in Third Molar Surgery

  • Study Design: A randomized, double-blind, controlled clinical trial is a standard design. Patients scheduled for bilateral impacted third molar extractions are often enrolled, allowing for a split-mouth design where each patient can serve as their own control.

  • Anesthetic Administration: On contralateral sides, at separate appointments, patients receive an inferior alveolar nerve block with either the test anesthetic (e.g., this compound) or a standard control anesthetic (e.g., Lidocaine with epinephrine).

  • Efficacy Assessment:

    • Onset of Anesthesia: Assessed by the patient's subjective feeling of numbness in the lip and tongue, and objectively by the absence of response to an electric pulp tester on the tooth to be extracted.

    • Intraoperative Pain: Patient-reported pain during the surgical procedure is measured using a Visual Analog Scale (VAS), where 0 represents no pain and 10 represents the worst imaginable pain. A successful anesthetic block is often defined as the ability to complete the procedure without the need for supplemental anesthesia.

    • Duration of Anesthesia: Patients record the time at which normal sensation returns to the lip and tongue post-operatively.

  • Data Analysis: Statistical analysis is performed to compare the mean onset times, VAS scores, and duration of anesthesia between the two anesthetic groups.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the propagation of action potentials that transmit pain signals.

LocalAnestheticPathway cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_base Local Anesthetic (Base Form) LA_base_in Local Anesthetic (Base Form) LA_base->LA_base_in Diffusion LA_cation Local Anesthetic (Cationic Form) LA_cation->LA_base Membrane LA_cation_in Local Anesthetic (Cationic Form) LA_base_in->LA_cation_in Protonation Na_channel Voltage-Gated Sodium Channel LA_cation_in->Na_channel Binds to receptor site Block Blockade of Na+ Influx Na_channel->Block Inhibits channel

Mechanism of action of local anesthetics.
Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two local anesthetic agents in a dental setting.

ExperimentalWorkflow Patient_Recruitment Patient Recruitment (e.g., Third Molar Extraction) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Comparator (e.g., Lidocaine) Randomization->Group_B Anesthetic_Admin Anesthetic Administration (Inferior Alveolar Nerve Block) Group_A->Anesthetic_Admin Group_B->Anesthetic_Admin Onset_Assessment Assess Onset of Anesthesia (Pulp Test, Subjective Numbness) Anesthetic_Admin->Onset_Assessment Surgical_Procedure Surgical Procedure Onset_Assessment->Surgical_Procedure Intraop_Pain Record Intraoperative Pain (Visual Analog Scale) Surgical_Procedure->Intraop_Pain Duration_Assessment Assess Duration of Anesthesia (Patient-reported return of sensation) Surgical_Procedure->Duration_Assessment Data_Analysis Statistical Analysis (Compare Onset, Pain, Duration) Intraop_Pain->Data_Analysis Duration_Assessment->Data_Analysis

Workflow of a comparative clinical trial.

References

Peer-Reviewed Comparative Analysis of Metabutoxycaine and Tetracaine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed scientific literature reveals a significant lack of direct comparative studies between the local anesthetics Metabutoxycaine and Tetracaine. While extensive research exists for Tetracaine, providing a solid foundation for understanding its clinical performance, corresponding data for this compound is notably sparse. This disparity prevents a direct, data-driven comparison of their efficacy, toxicity, and pharmacokinetic profiles. This guide, therefore, summarizes the available evidence for each compound individually, highlighting the current state of knowledge and the significant information gap regarding this compound.

Tetracaine: A Well-Characterized Ester Local Anesthetic

Tetracaine is a potent, long-acting local anesthetic belonging to the ester class.[1][2] Its primary mechanism of action involves the blockage of voltage-gated sodium channels in nerve fibers.[1] This action prevents the propagation of action potentials, thereby inducing local anesthesia.[1]

Clinical Efficacy and Applications

Tetracaine is utilized in various clinical settings, including spinal, epidural, and topical anesthesia.[1] It is often used for procedures requiring a prolonged duration of action. Clinical studies have evaluated its efficacy in comparison to other local anesthetics, such as lidocaine. For instance, a study on intranasal anesthesia found that 1% tetracaine provided a greater increase in sensation threshold and a greater decrease in pain perception compared to 2% lidocaine at both 10 and 70 minutes post-application.

Pharmacokinetics and Metabolism

As an ester-type local anesthetic, tetracaine is primarily metabolized by plasma cholinesterase. It exhibits high lipid solubility and protein binding, which contribute to its long duration of action. The onset of action for topical application is typically within 30 seconds, with effects lasting less than 15 minutes when used in the eyes.

Toxicity and Adverse Effects

The systemic toxicity of tetracaine, like other local anesthetics, is related to its plasma concentration and can manifest as central nervous system (CNS) and cardiovascular effects. Common side effects can include a transient burning sensation at the application site. Allergic reactions, though uncommon, can occur.

This compound: An Obscure Dental Anesthetic

This compound, also known by its trade name Primacaine, is a local anesthetic that has been used in dentistry. Information regarding its specific properties is very limited in the peer-reviewed scientific literature.

Clinical Use

Existing information suggests that this compound is administered via dental syringe for local anesthesia in dental procedures. One source indicates a long duration of action, lasting at least 12 hours after injection. A single clinical study published in a Chinese journal analyzed its application in operative dentistry, though the detailed findings of this study are not widely accessible.

Pharmacokinetics, Efficacy, and Toxicity

Detailed peer-reviewed data on the pharmacokinetics, specific efficacy metrics (such as ED50 or onset of action), and a comprehensive toxicity profile of this compound are not available in the public domain. Without such studies, a quantitative comparison to tetracaine or any other local anesthetic is not feasible.

Data Summary and Comparison Limitations

The following table summarizes the available information for both anesthetics. The significant gaps in the data for this compound are clearly evident.

PropertyThis compoundTetracaine
Drug Class Ester Local AnestheticEster Local Anesthetic
Mechanism of Action Presumed to be voltage-gated sodium channel blockadeBlocks voltage-gated sodium channels
Primary Use DentistryTopical, spinal, and epidural anesthesia
Onset of Action Not specified in available literature~30 seconds (topical, ophthalmic)
Duration of Action ≥ 12 hours (dental injection)< 15 minutes (topical, ophthalmic); Long-acting in other applications
Metabolism Not specified in available literaturePlasma cholinesterase
Toxicity Profile Not detailed in available literatureCNS and cardiovascular toxicity at high plasma concentrations

Experimental Protocols

Due to the absence of direct comparative studies, no specific experimental protocols for a head-to-head comparison of this compound and Tetracaine can be cited. However, a general experimental workflow for evaluating the efficacy and safety of local anesthetics is presented below.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Studies (e.g., Sodium Channel Blockade Assay) animal_model Animal Model Studies (e.g., Sciatic Nerve Block in Rodents) in_vitro->animal_model Efficacy & Potency toxicity_study Toxicity Studies (e.g., LD50 Determination) animal_model->toxicity_study Safety Profile pharmacokinetics Pharmacokinetic Analysis (Absorption, Distribution, Metabolism, Excretion) toxicity_study->pharmacokinetics ADME Profile phase1 Phase I Trials (Safety and Dosage in Healthy Volunteers) pharmacokinetics->phase1 phase2 Phase II Trials (Efficacy in Patients) phase1->phase2 phase3 Phase III Trials (Comparative Efficacy and Safety vs. Standard Anesthetic) phase2->phase3

A generalized workflow for the preclinical and clinical evaluation of local anesthetics.

Signaling Pathway of Local Anesthetics

Both this compound and Tetracaine, as local anesthetics, are presumed to share the same fundamental mechanism of action at the molecular level. The following diagram illustrates the signaling pathway they interrupt.

G cluster_membrane Nerve Cell Membrane cluster_process Physiological Process Na_channel_open Voltage-gated Na+ Channel (Open) Na_in Na+ Na_channel_blocked Voltage-gated Na+ Channel (Blocked) no_depolarization No Depolarization (Anesthesia) Na_channel_blocked->no_depolarization Leads to depolarization Depolarization (Action Potential) Na_in->depolarization Causes Na_out Na+ stimulus Nerve Stimulus stimulus->Na_channel_open Opens stimulus->Na_channel_blocked local_anesthetic Local Anesthetic (this compound or Tetracaine) local_anesthetic->Na_channel_blocked Blocks

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal of Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring both laboratory safety and environmental protection. Metabutoxycaine, a local anesthetic used in dentistry, requires adherence to specific disposal protocols to mitigate potential hazards.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear impermeable gloves, such as nitrile rubber, to prevent skin contact.[2]

  • Eye Protection: Use safety glasses with side shields to protect against splashes.[2]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Ingestion: Seek immediate medical attention.

  • Inhalation: Move the individual to an area with fresh air.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by several federal agencies to ensure public health and environmental safety. The primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous and non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). In 2019, the EPA enacted Subpart P, which provides specific guidelines for managing hazardous waste pharmaceuticals at healthcare facilities. A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion and misuse.

While this compound is not currently listed as a controlled substance, it is imperative to handle its disposal with the same level of care as other pharmaceutical waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of unused or expired this compound. This process is designed to be straightforward and compliant with general pharmaceutical waste regulations.

1. Waste Identification and Segregation:

  • Non-Hazardous Pharmaceutical Waste: Based on available information, this compound is not classified as a hazardous waste by the EPA. Therefore, it should be managed as non-hazardous pharmaceutical waste.

  • Segregation: It is critical to segregate pharmaceutical waste from other waste streams like sharps and regular medical waste. Non-hazardous pharmaceutical waste is typically collected in blue containers.

2. Containment and Labeling:

  • Primary Container: Place residual this compound and any contaminated materials (e.g., carpules, vials) into a designated, leak-proof pharmaceutical waste container. Dental carpules with residual anesthetic should be treated as pharmaceutical waste.

  • Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration."

3. On-Site Storage:

  • Store the waste container in a secure, designated area away from patient care and public access.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Final Disposal:

  • Professional Waste Management Service: Arrange for a licensed pharmaceutical waste management service to collect and transport the waste. These services are knowledgeable about federal and state regulations.

  • Incineration: The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility. This process ensures the complete destruction of the active pharmaceutical ingredients, preventing their release into the environment.

  • Documentation: Obtain and retain all necessary documentation from the waste management service, such as manifests, which track the waste from your facility to its final disposal site.

What Not to Do:

  • Do Not Flush: Never dispose of this compound or other pharmaceuticals down the toilet or drain. Wastewater treatment plants are often not equipped to remove these compounds, leading to environmental contamination.

  • Do Not Place in Regular Trash: Unprocessed pharmaceutical waste should not be disposed of in the regular trash, as this can lead to accidental exposure or environmental release.

Quantitative Data Summary

While specific quantitative data for this compound disposal is limited, the following table summarizes key qualitative and regulatory information pertinent to its management.

ParameterGuideline / RegulationSource
EPA Waste Classification Likely Non-Hazardous Pharmaceutical WasteGeneral Pharmaceutical Guidelines
DEA Schedule Not a Controlled SubstanceGeneral Pharmaceutical Guidelines
Recommended Disposal Method Incineration
Prohibited Disposal Method Flushing/Sewering
Container Color Code Blue for Non-Hazardous Pharmaceutical Waste
Primary Regulatory Acts Resource Conservation and Recovery Act (RCRA)

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following logical workflow diagram has been created using the DOT language.

start Start: Unused/Expired This compound ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection) start->ppe segregate Step 2: Segregate as Non-Hazardous Pharmaceutical Waste ppe->segregate container Step 3: Place in Labeled Blue Pharmaceutical Waste Container segregate->container storage Step 4: Secure On-site Storage container->storage transport Step 5: Licensed Waste Hauler Collection and Transport storage->transport disposal Step 6: Incineration at a Permitted Facility transport->disposal documentation Step 7: Retain Disposal Documentation disposal->documentation end End: Compliant Disposal documentation->end prohibited Prohibited Actions flush Do Not Flush or Pour Down Drain prohibited->flush trash Do Not Dispose in Regular Trash prohibited->trash

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to safety, regulatory compliance, and environmental stewardship.

References

Personal protective equipment for handling Metabutoxycaine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Metabutoxycaine. The following procedures are based on established best practices for handling local anesthetics in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance has been synthesized from information on similar local anesthetic compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Situation Required Personal Protective Equipment (PPE)
General Laboratory Handling - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Weighing and Preparing Solutions - Nitrile gloves (double-gloving recommended)- Disposable gown- Safety goggles or a face shield- N95 respirator if handling powder or creating aerosols
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant gown or apron- Safety goggles and a face shield- Appropriate respiratory protection (e.g., N95 or higher)

Step-by-Step Handling and Disposal Plan

Proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection.

Operational Plan:

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a spill kit accessible in the immediate work area.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Use designated and properly labeled equipment for handling this compound.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan:

All waste containing this compound should be considered pharmaceutical waste and disposed of according to institutional and local regulations.

  • Segregation:

    • Segregate this compound waste from general laboratory waste.

    • Use clearly labeled, leak-proof containers for all solid and liquid waste.

  • Disposal of Unused Product:

    • Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. Do not dispose of it down the drain or in regular trash.[1][2]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

  • Disposal of Contaminated Materials:

    • All materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be disposed of as pharmaceutical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal a Receive and Log This compound b Review Safety Information a->b c Prepare Work Area and PPE b->c d Weighing and Solution Preparation c->d e Experimental Use d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Store Waste in Designated Area g->h i Arrange for Professional Disposal h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.